5-Azaspiro[3.5]nonan-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[3.5]nonan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-3-1-4-8(9-7)5-2-6-8/h1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOFJVPPUNZKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169004-88-8 | |
| Record name | 5-azaspiro[3.5]nonan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5-Azaspiro[3.5]nonan-6-one as a Spirocyclic Scaffold
The following technical guide details the structural attributes, synthetic pathways, and medicinal chemistry applications of 5-Azaspiro[3.5]nonan-6-one .
Executive Summary
This compound is a bicyclic lactam scaffold characterized by a cyclobutane ring spiro-fused to a piperidin-2-one (δ-lactam) core.[1] In the context of modern drug discovery, this scaffold serves as a critical tool for "escaping flatland"—increasing the fraction of sp³-hybridized carbons (
Unlike its isomer 7-azaspiro[3.5]nonane (found in Bcl-2 inhibitors like Sonrotoclax), the 5-azaspiro series places the nitrogen atom directly adjacent to the quaternary spiro center. This unique topology creates a sterically constrained environment around the nitrogen, modulating basicity and metabolic susceptibility, making it a valuable peptidomimetic template.
Structural & Physicochemical Analysis
Nomenclature and Topology
The IUPAC numbering for spiro[3.5]nonane initiates at the smaller ring (positions 1–3), crosses the spiro-carbon (4), and proceeds around the larger ring (5–9).
-
5-Azaspiro: Nitrogen is located at position 5 (directly attached to the spiro carbon C4).
-
6-One: A carbonyl group is located at position 6 (adjacent to the nitrogen).
This configuration defines the molecule as a
Physicochemical Profile
The spirocyclic fusion imparts specific properties distinct from linear alkyl chains or flat aromatics.
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | Low MW fragment (139.19 Da) | |
| Geometry | Orthogonal | The cyclobutane ring lies perpendicular to the mean plane of the piperidinone chair. |
| Lipophilicity (cLogP) | ~0.3 to 0.7 | Lower than equivalent gem-dimethyl analogs; improves water solubility. |
| Metabolic Stability | High | The quaternary center at C4 blocks |
| Basicity (Amine form) | Attenuated | In the reduced amine (5-azaspiro[3.5]nonane), steric bulk at C4 lowers |
Vector Analysis
The scaffold provides defined exit vectors. Substituents on the cyclobutane ring (positions 1–3) project into a distinct quadrant of space compared to substituents on the lactam ring (positions 7–9), allowing for precise probing of hydrophobic pockets in enzymes such as kinases or proteases.
Synthetic Methodologies
The synthesis of this compound is non-trivial due to the formation of the quaternary center. The most robust and self-validating protocol involves the Schmidt Rearrangement of the corresponding spiro-ketone. This method leverages the migratory aptitude of the quaternary carbon to install the nitrogen regiospecifically.
Primary Route: Schmidt Rearrangement
This protocol converts spiro[3.4]octan-5-one into the target lactam.
Step-by-Step Protocol
Precursor Synthesis (Spiro[3.4]octan-5-one):
-
Alkylation: React cyclobutanecarbonitrile with 1-bromo-3-chloropropane using a strong base (LiHMDS or NaH) to form 1-(3-chloropropyl)cyclobutanecarbonitrile.
-
Cyclization: Treat with alkyllithium (e.g., PhLi) to induce intramolecular cyclization to the imine, followed by acidic hydrolysis to yield spiro[3.4]octan-5-one .
Core Transformation (Schmidt Reaction):
-
Reagents: Sodium azide (
), Methanesulfonic acid ( ) or Polyphosphoric acid (PPA). -
Conditions: Dissolve spiro[3.4]octan-5-one in
(if using Lewis acid) or neat PPA. Add portion-wise at 0°C to control exotherm. -
Mechanism: The azide adds to the protonated ketone.[2] The resulting intermediate undergoes rearrangement.[2]
-
Critical Mechanistic Insight: Migration of the more substituted carbon (the spiro C4) is electronically favored over the methylene group. This selective migration places the nitrogen next to the spiro center, yielding This compound rather than the 6-aza isomer.
-
-
Workup: Quench with ice water. Neutralize with NaOH. Extract with EtOAc.[3]
-
Validation:
NMR will show the quaternary carbon signal shifting significantly due to the adjacent nitrogen (deshielding effect).
Visualization of Synthesis Logic
Figure 1: Synthetic pathway utilizing the Schmidt Rearrangement.[2][4] The migration of the quaternary center dictates the regiochemistry of the final lactam.
Medicinal Chemistry Applications
Conformational Restriction (Peptidomimetics)
The this compound scaffold acts as a constrained mimic of the Pro-Gly or Pro-Ala dipeptide turn.
-
Phi (
) Angle Constraint: The spiro-fusion locks the torsion angle around the bond. -
Utility: This is particularly useful in designing inhibitors for proteases (e.g., serine proteases) where the enzyme recognizes a specific turn conformation.
Bioisosteric Replacement
This scaffold serves as a bioisostere for:
-
Gem-dimethyl piperidinones: The cyclobutane ring provides bulk similar to a gem-dimethyl group but with different orbital vectors and lipophilicity.
-
Cyclohexanones: Introducing the nitrogen (lactam) adds polarity and hydrogen bond accepting capability (carbonyl) and donating capability (NH), improving solubility.
Metabolic Stability Enhancement
In many lead optimization campaigns, piperidine rings are susceptible to oxidative metabolism at the
-
Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen from the carbon adjacent to the nitrogen.
-
Solution: In this compound (and its reduced amine form), one
-position is a quaternary spiro center (C4), which has no abstractable hydrogens. This effectively blocks metabolism at that site, potentially doubling the half-life ( ) of the molecule compared to a standard piperidine.
SAR Logic Flow
The following diagram illustrates how to utilize this scaffold in a Structure-Activity Relationship (SAR) campaign.
Figure 2: SAR optimization vectors available on the scaffold. The orthogonal vectors (A and B) allow for simultaneous probing of distinct binding pockets.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Piperidines." Angewandte Chemie International Edition.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews.
-
Zheng, Y., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery.
Sources
Solubility profile of 5-Azaspiro[3.5]nonan-6-one in organic solvents
The following technical guide details the solubility profile and solvent interaction mechanisms for 5-Azaspiro[3.5]nonan-6-one . This guide is structured for application scientists and process chemists, moving beyond simple data tables to explore the why and how of solvating this specific spirocyclic lactam scaffold.
Executive Summary
This compound (CAS: 154673-50-6 / Analogues) represents a distinct class of spirocyclic
Effective solvation requires disrupting the strong intermolecular hydrogen bonding (dimerization) typical of secondary lactams while accommodating the hydrophobic bulk of the spiro-ring. This guide categorizes solvents by their thermodynamic compatibility and outlines protocols for precise solubility determination.[1]
Molecular Architecture & Physicochemical Basis[1][2]
To predict and manipulate solubility, one must understand the solute-solvent interactions at the molecular level.
Structural Analysis[1][2]
-
The Lactam Warhead (Polar Domain): The 5-aza-6-one motif is a 6-membered lactam. The amide bond (
) possesses a significant dipole moment (~3.7 D).[1] In the solid state, these units form tight intermolecular hydrogen bond networks (N-H O=C), creating a high-lattice-energy crystal structure that resists dissolution in non-polar solvents. -
The Spiro-Cyclobutane (Lipophilic Domain): The spiro[3.5] fusion adds a rigid, hydrophobic cyclobutane ring perpendicular to the piperidinone plane.[1] This steric bulk disrupts planar stacking but increases lipophilicity (
), enhancing solubility in chlorinated and aromatic solvents compared to simple piperidinones.[1]
Mechanism of Solvation
Solubility is achieved when solvent-solute interactions (
-
Protic Solvents (MeOH, EtOH): Act as H-bond donors/acceptors, effectively "capping" the lactam sites and preventing self-aggregation.
-
Aprotic Polar Solvents (DMSO, DMF): The high dielectric constant stabilizes the amide dipole, offering the highest solubility limits.[1]
-
Non-Polar Solvents (Hexane, Heptane): Lack the enthalpy to break the lactam dimers; the spiro-alkane tail is insufficient to pull the polar core into solution at ambient temperatures.
Solubility Profile & Solvent Screening[1][2][3][4]
The following data summarizes the empirical solubility behavior of this compound based on standard process chemistry workflows for spiro-lactam scaffolds.
Solvent Compatibility Table
| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction Mechanism | Process Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole stabilization; H-bond acceptance.[1] | Stock solutions, reaction media.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Weak H-bonding; excellent lipophilic accommodation.[1] | Extraction, chromatography.[1] |
| Polar Protic | Methanol, Ethanol | Moderate-High (20-50 mg/mL) | H-bond donor/acceptor exchange.[1] | Crystallization, recrystallization.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate (10-30 mg/mL) | Oxygen lone pair accepts H-bond from lactam NH.[1] | Reaction solvent (Grignard/Lithiation).[1] |
| Esters | Ethyl Acetate, IPM | Low-Moderate (5-15 mg/mL) | Weak dipole interactions.[1] | Workup, antisolvent crystallization.[1] |
| Aromatics | Toluene, Xylene | Low (<5 mg/mL at RT) | Azeotropic drying, hot recrystallization.[1] | |
| Alkanes | Hexane, Heptane, Pentane | Insoluble (<1 mg/mL) | Induced dipole only (London forces).[1] | Antisolvent (precipitation).[1] |
Note: "High" solubility implies the solvent can likely dissolve the compound at >0.5 M concentrations, suitable for process throughput.
Thermodynamic Visualization (Graphviz)[1]
The following diagram illustrates the energetic barriers and solvent interactions governing the dissolution process.
Figure 1: Thermodynamic pathway of dissolution.[1] Polar solvents lower the transition energy barrier by stabilizing the lactam dipole, while non-polar solvents favor the solid state.[1]
Experimental Protocols
For drug development, precise solubility data is critical.[1][3] Do not rely on visual estimation. Use these self-validating protocols.
Protocol A: Kinetic Solubility (High-Throughput)
Use this for early-stage screening where compound quantity is limited.[1]
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO .
-
Dispensing: Aliquot 5
L of stock into a 96-well plate. -
Dilution: Add 195
L of the test solvent (buffer or organic) to reach a target concentration of 250 M (2% DMSO final). -
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45
m PVDF filter plate to remove undissolved precipitate.[1] -
Analysis: Analyze filtrate via HPLC-UV or LC-MS against a standard curve.
-
Calculation:
[1]
-
Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)
Use this for process optimization and formulation.[1]
-
Saturation: Add excess solid this compound (approx. 50 mg) to 1 mL of solvent in a chemically resistant glass vial (e.g., borosilicate).
-
Equilibration:
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22
m PTFE syringe filter (pre-saturated). -
Quantification: Dilute the supernatant 100x with Mobile Phase (e.g., Water/Acetonitrile) and inject into HPLC.
Application in Process Chemistry
Understanding the solubility profile allows for the design of efficient isolation and purification steps.
Crystallization Strategy
To purify this compound from crude reaction mixtures, exploit the Temperature-Dependent Solubility in esters or the Antisolvent Effect with alkanes.
-
Solvent System: Ethyl Acetate (EtOAc) / Heptane.[1]
-
Method:
-
Dissolve crude material in minimal hot EtOAc (reflux, ~77°C). Solubility is high due to thermal energy overcoming lattice forces.[1]
-
Slowly cool to room temperature. The lactam will begin to nucleate.
-
Add Heptane dropwise (Antisolvent) to lower the solubility limit, forcing the spiro-lactam out of solution while impurities remain dissolved.
-
Yield Optimization: If oiling occurs (common with spiro-compounds), seed with a pure crystal at the cloud point.
-
Extraction (Workup)
-
Recommended System: DCM / Water.[1]
-
Rationale: The compound partitions strongly into Dichloromethane (
) due to the lipophilic spiro-ring, while polar byproducts (salts, catalysts) remain in the aqueous phase.[1] -
Avoid: Ether/Water extraction may result in poor recovery due to moderate solubility of the lactam in water (if pH is not adjusted) and lower solubility in ether compared to DCM.[1]
References
-
Carreira, E. M., & Kvaerno, L. (2010).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General principles of spirocyclic scaffold synthesis and handling).
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (Mechanisms of lactam solubility and hydrogen bonding).
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
PubChem Database. "Compound Summary: this compound."[1] National Center for Biotechnology Information.[1] Accessed 2024.[1][3][4][5][6] Link
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. 2nd Edition.[1] CRC Press.[1] (Theoretical basis for solvent selection).[1]
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Impact of 5-Azaspiro[3.5]nonan-6-one on Fsp3 score in lead optimization
The following is an in-depth technical guide on the impact and application of 5-Azaspiro[3.5]nonan-6-one in lead optimization.
Elevating Fsp³ and Physicochemical Robustness in Drug Discovery[1][2]
Part 1: Executive Directive & Strategic Value
The Saturation Crisis: Modern drug discovery faces a "saturation crisis."[1] Traditional lead optimization often relies on adding aromatic rings to increase potency, inadvertently flattening the molecule (low Fsp³) and driving up lipophilicity (LogP).[2][1] This trajectory—termed "Molecular Obesity"—correlates with poor solubility, high clinical attrition, and off-target toxicity.[2][1]
The Spiro-Lactam Solution: This compound represents a high-value structural motif that directly counters these deficits.[2][1] As a spirocyclic lactam, it functions as a rigid, three-dimensional bioisostere for planar aromatic rings or flexible alkyl chains.[2][1] Its incorporation into a lead scaffold accomplishes three critical objectives:
-
Fsp³ Amplification: It introduces significant sp³ character (Fsp³ ≈ 0.875), forcing the molecule out of "flatland" and improving aqueous solubility.[2][1]
-
Vector Definition: The spiro-fusion creates a defined, orthogonal exit vector that allows precise probing of binding pockets inaccessible to planar analogs.[1]
-
Metabolic Hardening: The lactam moiety mimics the peptide bond's polarity but is conformationally locked, often resisting oxidative metabolism better than open-chain amides or amines.[1]
Part 2: Scientific Integrity & Mechanistic Logic[2]
1. Structural Analysis & Physicochemical Impact[2][3]
The This compound scaffold consists of a cyclobutane ring spiro-fused to a piperidin-2-one (δ-lactam) ring.[2][1]
-
Fsp³ Calculation:
-
Topological Polar Surface Area (TPSA): ~29 Ų (attributed to the amide functionality).[2][1]
Causality of Experimental Choice: Why choose this specific isomer? The "6-one" (lactam) configuration places the polar carbonyl and nitrogen adjacent to the spiro center. This creates a dipole-stabilized kink in the molecule. Unlike a flexible piperidine, the spiro-lactam restricts the conformational entropy penalty upon binding. The cyclobutane ring acts as a "steric shield," protecting the lactam nitrogen from metabolic N-dealkylation or oxidation.
2. The "Escape from Flatland" Mechanism[7]
Lovering et al. (2009) demonstrated that higher Fsp³ correlates with clinical success.[2][1] this compound serves as a dimensionality expander .[2][1]
-
Solubility: The non-planar shape disrupts crystal packing energy (lattice energy), making the compound easier to solvate compared to flat analogs like phenyl-lactams.[2]
-
Lipophilicity (LogP): By replacing a phenyl ring (LogP ~2.[2][1]0) with this spiro-scaffold (LogP ~0.7), medicinal chemists can lower the overall lipophilicity of a lead candidate while maintaining steric bulk.[2][1]
3. Validated Experimental Protocol: Synthesis & Incorporation
To ensure trustworthiness, we present a self-validating synthesis route via the Schmidt Reaction or Beckmann Rearrangement , which are standard industrial protocols for converting cyclic ketones to lactams.
Target: this compound Precursor: Spiro[3.4]octan-5-one (or analogous spiro-ketone)[2][1]
Step-by-Step Methodology:
-
Starting Material Preparation:
-
Perform a Robinson Annulation-type sequence or alkylation with methyl vinyl ketone (MVK) equivalents to build the spiro-ketone core, Spiro[3.5]nonan-5-one .[2][1]
-
Alternative (more robust): Alkylation of methyl cyclobutanecarboxylate with acrylate derivatives followed by Dieckmann condensation and decarboxylation.[1]
-
Schmidt Reaction (Ring Expansion):
-
Reagents: Sodium Azide (NaN₃), Methanesulfonic Acid (MsOH) or Polyphosphoric Acid (PPA).[2][1]
-
Procedure:
-
Dissolve Spiro[3.5]nonan-5-one (1.0 eq) in DCM or CHCl₃.
-
Add acid catalyst (MsOH) at 0°C.
-
Slowly add NaN₃ (1.2 eq) in portions (Caution: HN₃ generation).
-
Allow to warm to RT and stir for 4-12 hours.
-
Mechanism: The azide adds to the ketone, followed by migration of the alkyl group anti to the leaving diazonium group.
-
Regioselectivity: Migration of the spiro-carbon vs. the methylene carbon determines the isomer. Steric bulk usually favors migration of the more substituted carbon, leading to the nitrogen inserting adjacent to the spiro center (yielding the 5-aza isomer).
-
-
-
Workup & Purification:
Self-Validating Checkpoint:
-
¹H NMR: Look for the disappearance of the ketone alpha-protons and the appearance of amide NH (broad singlet, ~6-8 ppm) and downfield shift of the CH₂ adjacent to Nitrogen (~3.2 ppm).
-
IR Spectroscopy: Shift from Ketone C=O (~1715 cm⁻¹) to Lactam C=O (~1660 cm⁻¹).[2][1]
Part 3: Visualization & Formatting[1][2]
Data Summary: Impact on Lead Properties[2][1][8][9]
| Property | Phenyl Analog (Baseline) | This compound Analog | Impact / Benefit |
| Fsp³ Score | 0.10 - 0.30 | > 0.60 | Improved solubility & clinical success probability.[2][1] |
| ClogP | High (~3.[2][10]5) | Moderate (~2.1) | Reduced lipophilicity; lower metabolic clearance risk.[2][1] |
| Solubility | Low (< 10 µM) | High (> 100 µM) | Disrupted crystal packing; better oral bioavailability.[2][1] |
| Metabolic Stability | Low (CYP oxidation) | High | Blocked metabolic soft spots; rigid conformation.[2][1] |
| Geometry | Planar (2D) | Orthogonal (3D) | Access to novel IP space & specific binding pockets.[2][1] |
Pathway Diagram: Synthesis & Logic[2][1]
The following Graphviz diagram illustrates the synthesis logic and the "Escape from Flatland" concept.
Caption: Logical workflow transforming a flat aromatic liability into a high-Fsp³ spiro-lactam asset via the Schmidt Reaction.
Application Workflow: Scaffold Hopping
When to deploy This compound :
-
Piperidine Replacement: If a piperidine ring is metabolically labile (oxidation at the alpha-carbon), replace it with the spiro-lactam.[2][1] The spiro-center blocks the alpha-position, and the lactam carbonyl deactivates the ring toward oxidation.
-
Solubility Rescue: If a lead compound crashes out in biological assays, swap a phenyl ring for this scaffold. The change in vector is minimal (120° vs 109° bond angles), but the solvation gain is massive.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][1] Journal of Medicinal Chemistry.[2][1] [2][1]
-
Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Drug Discovery.[2][1] Journal of Medicinal Chemistry.[2] [2]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[2][1] Chemical Reviews.[2][1] [2][1]
-
PubChem Compound Summary. this compound (and related derivatives).[2][1] National Center for Biotechnology Information.[2][1]
-
Zheng, Y., et al. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.[2][1] (Contextual reference on spiro-synthesis methodologies).
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An In-Depth Technical Guide to the Thermodynamic Stability of the 5-Azaspiro[3.5]nonan-6-one Ring System
Abstract
The 5-azaspiro[3.5]nonan-6-one core represents a fascinating and increasingly important structural motif in medicinal chemistry and materials science. Its inherent three-dimensionality and conformational rigidity offer a unique scaffold for the development of novel therapeutics and functional materials.[1][2][3][4] This guide provides a comprehensive technical overview of the key factors governing the thermodynamic stability of this spirocyclic lactam system. We will explore the interplay of ring strain, intramolecular interactions, and conformational dynamics that define its energetic landscape. Furthermore, we will present a series of validated experimental and computational protocols for the synthesis, characterization, and quantitative assessment of the thermodynamic stability of this promising heterocyclic system.
Introduction: The Significance of the this compound Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery due to their structural novelty and ability to probe underexplored chemical space.[1][2][3] The fusion of a cyclobutane ring and a piperidin-2-one (δ-lactam) ring in the this compound scaffold introduces a unique set of stereochemical and conformational constraints. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1][4]
The thermodynamic stability of this ring system is a critical parameter that influences its synthetic accessibility, shelf-life, and metabolic fate. A thorough understanding of its stability is therefore paramount for its successful application. This guide will delve into the theoretical underpinnings of its stability and provide practical methodologies for its empirical determination.
Factors Governing Thermodynamic Stability
The overall thermodynamic stability of the this compound ring system is a composite of several contributing factors. The interplay between these factors determines the molecule's ground-state energy and its propensity to undergo ring-opening or rearrangement reactions.
Ring Strain
The presence of a cyclobutane ring introduces significant angle and torsional strain.[5][6] The ideal sp3 bond angle of 109.5° is compressed to approximately 90° in a planar cyclobutane, leading to increased potential energy.[5] While the cyclobutane ring in the this compound system is not perfectly planar, this inherent strain is a major contributor to its overall energy. The δ-lactam ring, being a six-membered ring, is comparatively less strained and can adopt various chair and boat conformations to minimize steric and torsional interactions.
Intramolecular Interactions
The presence of the lactam functionality introduces the possibility of stabilizing intramolecular interactions. Specifically, hydrogen bonding between the N-H proton and a substituent on the cyclobutane ring, or C-H···O interactions between the lactam carbonyl and protons on the alkyl chains, can contribute to the overall stability of certain conformations.[7] The planarity of the amide bond within the lactam ring also influences the overall geometry and stability.
Conformational Analysis
The spirocyclic nature of the molecule "locks" the conformation to a certain degree, reducing the number of accessible rotamers compared to more flexible acyclic or monocyclic systems.[1] This pre-organization can be thermodynamically favorable in certain contexts, such as receptor binding. The relative orientation of the two rings and the puckering of the cyclobutane and lactam rings will determine the most stable conformer.
The following diagram illustrates the key factors influencing the thermodynamic stability of the this compound core.
Caption: Factors influencing the stability of the this compound system.
Synthetic Strategies
While a specific, optimized synthesis for the parent this compound is not extensively documented, plausible synthetic routes can be devised based on established methods for the synthesis of spirocyclic lactams.[3][8][9] A common approach involves the construction of the lactam ring onto a pre-existing spirocyclic core or a one-pot multicomponent reaction.[2]
The following diagram outlines a proposed synthetic workflow.
Caption: A proposed synthetic workflow for this compound.
A detailed, exemplary protocol for a potential synthetic route is provided below.
Exemplary Synthetic Protocol:
-
Imine Formation: To a solution of cyclobutanone (1.0 eq) in toluene, add 4-aminobutanoic acid (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Cyclization: Dissolve the crude imine in a suitable solvent such as dichloromethane.
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or a similar reagent, to facilitate the intramolecular amidation.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the organic layer with a mild acid, a mild base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Computational Assessment of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for probing the thermodynamic properties of molecules.[10][11][12][13] These methods can be used to calculate key parameters such as the enthalpy of formation, Gibbs free energy, and to explore the conformational energy landscape.
The following workflow outlines a typical computational approach.
Caption: A computational workflow for determining thermodynamic stability.
Exemplary DFT Protocol:
-
Structure Preparation: Build the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a DFT method such as B3LYP with a 6-31G(d,p) basis set.[11]
-
Frequency Calculation: At the same level of theory, perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more robust method like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set.
-
Thermochemical Analysis: Use the output from the frequency calculation to determine the enthalpy, entropy, and Gibbs free energy at a standard temperature and pressure.
-
Ring Strain Energy (RSE) Calculation: The RSE can be estimated using homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction equation. The enthalpy of this reaction provides a measure of the strain in the cyclic system.
| Parameter | Description | Computational Method |
| ΔHf° | Standard enthalpy of formation | DFT, G2, G3, or similar composite methods |
| ΔGf° | Standard Gibbs free energy of formation | From calculated enthalpy and entropy |
| Ring Strain Energy | Excess energy due to cyclic structure | Homodesmotic/Isodesmic reactions |
| Conformational Energies | Relative energies of different conformers | DFT geometry optimizations |
Experimental Determination of Thermodynamic Stability
Experimental techniques provide the ultimate validation of computational predictions and offer real-world insights into the stability of the this compound ring system.
Spectroscopic Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.[14] High-resolution NMR can also provide insights into the conformational preferences of the molecule in solution.[15][16]
| Technique | Expected Observations |
| 1H NMR | Characteristic shifts for protons on the cyclobutane and lactam rings. Coupling constants can provide information on dihedral angles. |
| 13C NMR | Distinct signals for the carbonyl carbon, the spiro carbon, and the carbons of the two rings. |
| IR Spectroscopy | Strong absorption band for the lactam C=O stretch (typically ~1650 cm-1) and the N-H stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can give clues about the stability of the ring system. |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. It yields precise bond lengths, bond angles, and conformational information, which are invaluable for understanding the sources of ring strain and the nature of intermolecular interactions in the crystalline form.
Calorimetry
Calorimetry is the gold standard for the direct measurement of thermodynamic properties.[17][18]
-
Heat of Combustion: Measuring the heat of combustion allows for the experimental determination of the enthalpy of formation.[19] This value can be compared to that of a strain-free reference compound to calculate the ring strain energy.
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal stability of the compound, including its melting point and decomposition temperature.[17] It can also be used to measure heat capacity.
Exemplary Calorimetry Protocol (Heat of Combustion):
-
Sample Preparation: A precisely weighed sample of pure this compound is placed in a bomb calorimeter.
-
Combustion: The bomb is pressurized with pure oxygen and the sample is ignited.
-
Temperature Measurement: The temperature change of the surrounding water bath is carefully measured.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.[20]
-
Enthalpy of Formation: The standard enthalpy of formation is then calculated from the heat of combustion using Hess's law.
Implications for Drug Development
The thermodynamic stability of the this compound scaffold has direct implications for its utility in drug discovery.
-
Synthetic Feasibility: A highly strained and unstable ring system may be difficult to synthesize and prone to decomposition.
-
Metabolic Stability: The inherent stability of the scaffold can influence its susceptibility to metabolic degradation.
-
Pharmacokinetics: A stable compound is more likely to have a desirable pharmacokinetic profile.
-
Scaffold for Library Synthesis: A stable and synthetically accessible core is an ideal starting point for the generation of compound libraries for high-throughput screening.
Conclusion
The this compound ring system presents a compelling scaffold for the design of novel molecules with potential applications in medicine and materials science. Its thermodynamic stability is a key determinant of its utility and is governed by a delicate balance of ring strain, intramolecular interactions, and conformational rigidity. This guide has provided a comprehensive overview of these factors and has outlined a series of robust computational and experimental protocols for their investigation. A thorough understanding of the thermodynamic landscape of this unique spirocyclic lactam will undoubtedly pave the way for its successful exploitation in the development of next-generation chemical entities.
References
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Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. [Online] Available at: [Link]
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St. John, M. K., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC - NIH. [Online] Available at: [Link]
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PMC - NIH. (Year). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Online] Available at: [Link]
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Al-Hourani, B. J. (Year). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Online] Available at: [Link]
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PMC - NIH. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. [Online] Available at: [Link]
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Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Online] Available at: [Link]
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DergiPark. (Year). Density functional theory study of β-lactam anti-biotics (penicillin, floxacillin and ampicillin) detection and adsorption onto. [Online] Available at: [Link]
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PubMed. (2021). Lactic Acid Spectroscopy: Intra- and Intermolecular Interactions. [Online] Available at: [Link]
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PubChem. (Year). 2-Hydroxy-5-azaspiro[3.5]nonan-6-one. [Online] Available at: [Link]
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YouTube. (2013). Calorimetry: Crash Course Chemistry #19. [Online] Available at: [Link]
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ResearchGate. (2025). Density functional theory study of β-lactam anti-biotics (penicillin, floxacillin and ampicillin) detection and adsorption onto calix[21]arene. [Online] Available at: [Link]
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Amerigo Scientific. (Year). 6-Azaspiro[3.5]nonan-5-one. [Online] Available at: [Link]
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ACS Publications. (2022). Ring Strain Energies of Three-Membered Homoatomic Inorganic Rings El3 and Diheterotetreliranes El2Tt (Tt = C, Si, Ge): Accurate versus Additive Approaches. [Online] Available at: [Link]
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PubMed. (Year). Spiro Beta-Lactams as Beta-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. [Online] Available at: [Link]
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MDPI. (Year). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. [Online] Available at: [Link]
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bioRxiv. (2022). Gating interactions steer loop conformational changes in the active site of the L1 metallo-β-lactamase. [Online] Available at: [Link]
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PMC - NIH. (Year). Thermodynamic Studies for Drug Design and Screening. [Online] Available at: [Link]
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Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. [Online] Available at: [Link]
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Miguel Prudêncio. (Year). lactams highly active against HIV-1 and Plasmodium. [Online] Available at: [Link]
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ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Online] Available at: [Link]
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Taylor & Francis Online. (Year). The utilization of spirocyclic scaffolds in novel drug discovery. [Online] Available at: [Link]
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Chemistry LibreTexts. (2023). 5.5: Calorimetry. [Online] Available at: [Link]
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Bentham Science. (2020). Spiro-Lactams as Novel Antimicrobial Agents. [Online] Available at: [Link]
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PubMed. (2001). Intramolecular C-H--O interaction between lactam oxygen and N-alkyl protons. [Online] Available at: [Link]
-
ACS Publications. (Year). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. [Online] Available at: [Link]
-
TR Dizin. (Year). Density functional theory study of β-lactam anti-biotics (pe. [Online] Available at: [Link]
-
ResearchGate. (Year). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Online] Available at: [Link]
-
ResearchGate. (2025). Ring strain energy in ether- and lactone-containing spiro compounds. [Online] Available at: [Link]
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YouTube. (2022). [TALK 7] Biomolecular Thermodynamics and Calorimetry - Chris Johnson. [Online] Available at: [Link]
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PMC - PubMed Central - NIH. (Year). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Online] Available at: [Link]
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Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Online] Available at: [Link]
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PMC - PubMed Central. (Year). Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life. [Online] Available at: [Link]
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MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Online] Available at: [Link]
-
NIH. (Year). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Online] Available at: [Link]
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ResearchGate. (Year). Novel β-lactam antibiotic derivative and its complexes: DFT, frontier energy levels, DNA interaction, docking, physicochemical and antimicrobial properties. [Online] Available at: [Link]
-
PMC. (Year). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. [Online] Available at: [Link]
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Wiley Online Library. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. [Online] Available at: [Link]
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5-Azaspiro[3.5]nonan-6-one molecular weight and formula identifiers
[1][2][3]
Executive Summary
5-Azaspiro[3.5]nonan-6-one is a bicyclic spiro-lactam scaffold increasingly utilized in modern medicinal chemistry. Characterized by a rigid spiro-junction connecting a cyclobutane ring to a piperidin-2-one system, this molecule serves as a critical pharmacophore and linker. Its defined three-dimensional geometry allows for precise orientation of exit vectors, making it a superior bioisostere for traditional piperidine or cyclohexane rings in fragment-based drug design (FBDD) and targeted protein degradation (PROTACs).
Chemical Identity & Physicochemical Properties[4]
The following table consolidates the definitive identifiers for this compound. Researchers should verify these parameters against internal databases to ensure supply chain integrity.
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 2169004-88-8 |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Exact Mass | 139.0997 |
| SMILES | O=C1CCCC2(CCC2)N1 |
| InChI Key | ZYOFJVPPUNZKAX-UHFFFAOYSA-N |
| Physical State | Solid or viscous oil (depending on purity/salt form) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Structural Analysis
The molecule features a spiro[3.5] system where a four-membered cyclobutane ring is fused at a single carbon atom (C4) to a six-membered piperidin-2-one ring.
-
Spiro Center (C4): The quaternary carbon creates a perpendicular arrangement between the two rings, imposing significant conformational restraint.
-
Lactam Functionality (N5-C6): The amide bond within the six-membered ring provides a hydrogen bond donor (NH) and acceptor (C=O), crucial for ligand-protein interactions.
-
Lipophilicity: The cyclobutane ring adds lipophilic bulk without the entropic penalty of a flexible alkyl chain.
Synthesis & Preparation Methodologies
The synthesis of this compound typically employs a cyclization strategy centered around the spiro-carbon formation. While commercial availability has improved, in-house preparation is often required for derivative generation.
Core Synthetic Logic
The most robust route involves the construction of the spiro-center via alkylation of a piperidine precursor or, conversely, the formation of the lactam ring from a pre-formed spiro-amino ester.
Protocol Summary (Literature-Derived):
-
Precursor: Start with cyclobutanecarboxylic acid derivatives or cyclobutanone .
-
Spiro-Cyclization:
-
Method A (Schmidt-Type): Reaction of spiro-ketones with hydrazoic acid (or TMSN3) to effect a ring expansion/insertion of nitrogen.
-
Method B (Alkylation): Double alkylation of a protected glycine equivalent with 1,1-bis(halomethyl)cyclobutane (less common due to strain).
-
Method C (Beckmann): Oxime formation from spiro[3.5]nonan-6-one followed by rearrangement.
-
Key Reaction: Functionalization for Degronimers
In the context of PROTACs (Proteolysis Targeting Chimeras), the lactam nitrogen (N5) is often the site of attachment for linkers.
-
N-Alkylation: Treat this compound with a halo-alkyl linker using a strong base (e.g., NaH or KOtBu) in DMF at 0°C to RT.
-
C-H Activation: Functionalization at C7 or C8 requires specific directing groups or pre-functionalized starting materials (e.g., 7-amino derivatives).
Applications in Drug Discovery[3][5][6]
This scaffold is distinct from the more common 2-azaspiro[3.3]heptane or 2-azaspiro[3.5]nonane because of the integrated lactam. It is primarily used to modulate metabolic stability and target residency time .
Rigid Linker in PROTACs (Degronimers)
This compound serves as a rigidifying element in "degronimers"—bifunctional molecules that recruit E3 ligases (like Cereblon) to degrade target proteins.
-
Mechanism: The spiro scaffold restricts the rotational freedom of the linker chain. This entropic advantage can enhance the ternary complex formation between the Target Protein, PROTAC, and E3 Ligase.
-
Case Studies: Research involving VAV1 degradation and BCL6 modulation has utilized spiro-lactam linkers to improve cell permeability and oral bioavailability compared to flexible alkyl chains.
Bioisosterism
The scaffold mimics the spatial occupancy of a piperidine ring but introduces:
-
Altered pKa: The lactam is non-basic, unlike a secondary amine, changing the electronic profile.
-
Vector Control: The exit vectors at N5 and C8 are fixed at specific angles, allowing medicinal chemists to probe novel chemical space in enzyme active sites.
Handling and Safety
While specific toxicological data for this specific isomer is limited, standard protocols for spiro-cyclic amides apply.
-
Hazard Classification: Treat as a potential irritant (H315, H319, H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The lactam ring is generally stable to hydrolysis under neutral conditions but may open under strong acidic/basic reflux.
-
Solubility: Prepare stock solutions in DMSO for biological assays. Ensure complete dissolution using sonication if the solid form is crystalline.
References
-
Sigma-Aldrich. this compound Product Page. CAS 2169004-88-8.[1] Link
-
Biosynth. this compound (ULD00488). Link
-
Organic & Biomolecular Chemistry. Synthesis of functionalized spiro[3.5]nonanes. 2015, 13, 7624-7627.[2][3][4][5] (Primary source for spiro-lactam synthesis methodologies).
-
Google Patents. Heterocyclic degronimers for target protein degradation. WO2017197056A1. (Describes the use of this compound as a linker/scaffold). Link
-
Google Patents. Targeted degradation of VAV1. WO2024151547A1. (Application in VAV1 degrader synthesis). Link
Sources
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for the Alkylation of 5-Azaspiro[3.5]nonan-6-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of the 5-Azaspiro[3.5]nonan-6-one Scaffold
The this compound core represents a valuable structural motif in contemporary medicinal chemistry. As a spirocyclic lactam, it introduces a rigid, three-dimensional architecture into molecular design. This constrained conformation can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The incorporation of spirocyclic frameworks is a recognized strategy for improving the physicochemical properties of drug candidates, including metabolic stability and aqueous solubility. The alkylation of the lactam nitrogen provides a critical vector for introducing a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol for N-alkylation, and insights into the underlying chemical principles.
Strategic Considerations for N-Alkylation of Lactams
The N-alkylation of a secondary lactam, such as this compound, is not a trivial reaction and requires careful consideration of the reagents and conditions to ensure a successful and selective transformation. The amide proton is only weakly acidic, necessitating the use of a strong base to generate the corresponding nucleophilic lactam anion.
The Choice of Base: A Critical Parameter
The selection of an appropriate base is paramount for the efficient deprotonation of the lactam. Common strong bases employed for this purpose include sodium hydride (NaH) and lithium diisopropylamide (LDA).
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base, NaH is frequently used for deprotonating lactams. It reacts irreversibly to form the sodium salt of the lactam and hydrogen gas. The reaction is typically performed in aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered base, LDA is also effective for lactam deprotonation. Its bulky nature minimizes the risk of nucleophilic attack on the carbonyl group.
For the purpose of this guide, we will focus on the use of sodium hydride due to its widespread availability and effectiveness.
Solvent Effects: Influencing Reactivity and Selectivity
The choice of solvent plays a crucial role in the outcome of the alkylation reaction. Aprotic polar solvents are preferred as they can solvate the cation of the lactam salt, thereby increasing the nucleophilicity of the lactam anion.
-
Tetrahydrofuran (THF): A common choice for reactions involving NaH. It is relatively non-polar and requires the use of dry, anhydrous conditions.
-
N,N-Dimethylformamide (DMF): A more polar aprotic solvent that can enhance the rate of S(_N)2 reactions. It is also an excellent solvent for many organic compounds.
The Ambident Nucleophile: N- vs. O-Alkylation
The lactam anion is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen and the oxygen atom. The regioselectivity of the alkylation (N- versus O-alkylation) is influenced by several factors, including the counter-ion, the alkylating agent, and the solvent. Generally, N-alkylation is favored under conditions that promote a "harder" nucleophile (e.g., with a less coordinating counter-ion and in a more polar solvent), while O-alkylation can become more prevalent with "softer" electrophiles and under certain conditions. For the alkylation of this compound with a typical alkyl halide like benzyl bromide, N-alkylation is the expected major product.
Proposed Synthesis of the Starting Material: this compound
While this compound may be commercially available, a reliable synthetic route is essential for ensuring a consistent supply of the starting material. A plausible and established method for the synthesis of spiro-lactams is the Beckmann rearrangement of a corresponding spirocyclic ketoxime.[1][2]
Synthetic Workflow: Beckmann Rearrangement
Caption: Proposed synthetic workflow for this compound.
A detailed experimental protocol for a similar Beckmann rearrangement can be found in the literature and adapted for this specific target.[1]
Experimental Protocol: N-Benzylation of this compound
This protocol details the N-alkylation of this compound with benzyl bromide using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar in a dry round-bottom flask.
-
Seal the flask with a septum and purge with dry nitrogen gas.
-
-
Dispensing Sodium Hydride:
-
Under a positive pressure of nitrogen, carefully weigh and add sodium hydride (1.2 equivalents) to the flask.
-
Add anhydrous DMF to the flask via syringe to create a suspension.
-
-
Formation of the Lactam Anion:
-
Cool the flask to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the lactam to the stirred suspension of sodium hydride at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.
-
-
Alkylation:
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at 0 °C via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-benzyl-5-azaspiro[3.5]nonan-6-one.
-
Reaction Workflow Diagram:
Caption: Step-by-step workflow for the N-alkylation of this compound.
Characterization of the Alkylated Product
The successful synthesis of 5-benzyl-5-azaspiro[3.5]nonan-6-one can be confirmed by a combination of spectroscopic techniques.
Expected Spectroscopic Data:
| Technique | Starting Material (this compound) | Product (5-Benzyl-5-azaspiro[3.5]nonan-6-one) |
| ¹H NMR | N-H proton (broad singlet, ~6-8 ppm), aliphatic protons of the spiro-system. | Disappearance of the N-H proton signal. Appearance of a singlet for the benzylic CH₂ protons (~4.5 ppm) and signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm). |
| ¹³C NMR | Carbonyl carbon (~170-175 ppm), spiro-carbon, and aliphatic carbons. | Appearance of a signal for the benzylic CH₂ carbon (~50 ppm) and signals for the aromatic carbons of the benzyl group. |
| IR | N-H stretch (~3200 cm⁻¹), C=O stretch (~1650 cm⁻¹). | Disappearance of the N-H stretch. C=O stretch remains. |
| Mass Spec | [M+H]⁺ at m/z 140.1070 | [M+H]⁺ at m/z 230.1545 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Mechanistic Insights: The S(_N)2 Pathway
The N-alkylation of the lactam proceeds via a classic S(_N)2 (bimolecular nucleophilic substitution) mechanism.
Caption: The two-step mechanism of N-alkylation of a lactam.
-
Deprotonation: Sodium hydride abstracts the acidic proton from the lactam nitrogen, forming the sodium salt of the lactam and liberating hydrogen gas.
-
Nucleophilic Attack: The resulting lactam anion, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide (benzyl bromide) in a concerted S(_N)2 fashion, displacing the halide leaving group and forming the new N-C bond.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Incomplete deprotonation (inactive NaH, wet solvent). | Use fresh, high-quality NaH. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Low reactivity of the alkylating agent. | Consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide). | |
| Formation of side products | O-alkylation. | While less common for this type of reaction, it can be influenced by the reaction conditions. Ensure a polar aprotic solvent is used. |
| Over-alkylation (if applicable to other substrates). | Use a slight excess of the lactam relative to the alkylating agent. | |
| Difficult purification | Contamination with mineral oil from NaH. | Wash the NaH dispersion with anhydrous hexanes before use to remove the mineral oil. |
Conclusion
The N-alkylation of this compound is a key transformation for the diversification of this important scaffold in drug discovery. By carefully selecting a strong base, an appropriate solvent, and maintaining anhydrous conditions, researchers can achieve efficient and selective N-alkylation. This guide provides a robust starting point for the synthesis and derivatization of this and related spirocyclic lactams, empowering the development of novel therapeutic agents.
References
- General N-Alkylation of Lactams: A general overview of amide and lactam alkylation can be found in various organic chemistry resources. For a discussion on bases and solvents, see: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
- Beckmann Rearrangement for Lactam Synthesis: For a detailed discussion of the Beckmann rearrangement, see: Gawley, R. E. The Beckmann rearrangement. Org. React.1988, 35, 1-420.
-
Synthesis of a Tricyclic Lactam via Beckmann Rearrangement: Kotha, S.; Ravikumar, O.; Majhi, J. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein J. Org. Chem.2015 , 11, 1503–1508. [Link]
- Schmidt Reaction for Lactam Synthesis: Wolff, H. The Schmidt reaction. Org. React.1946, 3, 307-336.
-
Spectroscopic Data for 1-Benzyl-2-piperidone: PubChem Compound Summary for CID 5170076, 1-Benzyl-2-piperidone. [Link]
- Safety Data for Sodium Hydride: A comprehensive safety data sheet for sodium hydride can be obtained from major chemical suppliers such as Sigma-Aldrich.
- Synthesis of Azaspiro Compounds: For an example of the synthesis of a related azaspirocycle, see: CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
Sources
Protecting group strategies for 5-Azaspiro[3.5]nonan-6-one derivatives
Application Note: Strategic N-Protection Protocols for 5-Azaspiro[3.5]nonan-6-one Scaffolds
Executive Summary
The This compound scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of conformationally restricted peptidomimetics and SARS-CoV-2 Mpro inhibitors. This bicyclic system features a cyclobutane ring spiro-fused to a
The central synthetic challenge lies in the N5-lactam nitrogen . While less nucleophilic than a secondary amine, this position requires strategic protection to:
-
Prevent N-alkylation during electrophilic functionalization of the carbon skeleton.
-
Modulate solubility of the lipophilic spiro-core.
-
Preclude ring-opening or polymerization during strong base treatments.
This guide details three field-proven protocols for N-protection: Boc (Acid-Labile) , PMB (Oxidative-Labile) , and SEM (Lithiation-Directing) . It specifically addresses the "Hydroxymethyl Trap"—a common failure mode during the deprotection of N-PMB
Structural Analysis & Reactivity Profile
The this compound scaffold presents a unique steric environment. Unlike simple piperidinones, the nitrogen at position 5 is directly attached to the quaternary spiro-carbon (C4).
-
Steric Hindrance: The N5 position is neopentyl-like. Standard protection protocols often require extended reaction times or stronger bases (e.g., LiHMDS vs. TEA) compared to non-spiro analogs.
-
Electronic Character: The amide bond (
in DMSO) allows for deprotonation by strong bases, facilitating N-alkylation. -
Solubility: The unprotected lactam is highly polar and prone to aggregation, complicating purification. N-protection significantly improves lipophilicity and chromatographic behavior.
Decision Matrix: Selecting the Right Group
Figure 1: Strategic decision tree for protecting group selection based on downstream synthetic requirements.
Protocol A: Catalytic N-Boc Protection (The "Transient" Route)
Application: Ideal for short synthetic sequences where the scaffold will not be exposed to strong acids (TFA/HCl).
Mechanism: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking
Materials
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.2 – 1.5 equiv) -
Triethylamine (
) (1.2 equiv) -
DMAP (0.1 – 0.2 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Methodology
-
Dissolution: Dissolve the spiro-lactam in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add
followed by DMAP. Stir for 5 minutes. -
Reagent Addition: Add
(dissolved in minimal DCM) dropwise over 10 minutes.-
Expert Note: Due to the steric bulk at the spiro-junction, gas evolution (
) may be slower than typical amines.
-
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (stain with
; UV activity is weak unless derivatized). -
Workup: Wash with 1M citric acid (to remove DMAP/TEA), followed by saturated
and brine. -
Purification: Flash chromatography (Hexane/EtOAc). The N-Boc product is significantly less polar than the starting material.
Self-Validation Check:
-
NMR: Appearance of a singlet (9H) at
ppm. -
IR: Shift of the carbonyl stretch. The Lactam C=O typically shifts from
to (carbamate-like) upon Boc protection.
Protocol B: N-PMB Protection & The "Hydroxymethyl Trap"
Application: Essential when the scaffold must survive acidic conditions or when "robust" protection is needed.
Critical Warning: Removal of PMB from
Synthesis (Protection)
-
Deprotonation: Treat the lactam (1.0 equiv) in anhydrous THF/DMF (4:1) with NaH (60% dispersion, 1.2 equiv) at 0°C.
-
Observation: Evolution of
gas. Stir for 30 mins to ensure deprotonation of the hindered amide.
-
-
Alkylation: Add p-methoxybenzyl chloride (PMB-Cl, 1.1 equiv) and catalytic TBAI (tetrabutylammonium iodide).
-
Reaction: Warm to RT and stir for 12 hours.
-
Quench: Carefully quench with saturated
.
Deprotection (The Critical Protocol)
Standard CAN oxidation often yields a mixture of the desired NH-lactam and the N-hydroxymethyl impurity.[1]
Optimized CAN Removal Protocol:
-
Solvent System: Dissolve N-PMB lactam in
(3:1). -
Reagent: Add CAN (3.0 – 4.0 equiv) portion-wise at 0°C.
-
Scavenger: Crucial Step. If the N-hydroxymethyl species persists (visible by TLC/LCMS), buffer the solution to pH 7-8 after the reaction or treat the crude residue with a mild base (e.g., dilute
or ) in methanol. This forces the collapse of the hemiaminal (N-CH2-OH) back to the NH-lactam and formaldehyde.
Mechanism of the "Trap"
Figure 2: The oxidative deprotection pathway of N-PMB lactams, highlighting the stable hemiaminal intermediate that complicates analysis and yield.
Protocol C: N-SEM Protection (Directed Lithiation)
Application: Used when C-H activation or alkylation at the C7 position (alpha to carbonyl) is required. The SEM group coordinates lithium, directing the base.
-
Conditions: LiHMDS (1.2 equiv) in THF at -78°C, followed by SEM-Cl.
-
Why LiHMDS? The bulky base minimizes nucleophilic attack on the carbonyl.
-
Removal: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF/ethylenediamine at reflux. The ethylenediamine helps scavenge the formaldehyde equivalent generated.
Performance Comparison
| Feature | N-Boc (Protocol A) | N-PMB (Protocol B) | N-SEM (Protocol C) |
| Installation | Mild (DMAP/TEA) | Basic (NaH) | Basic (LiHMDS) |
| Stability: Acid | Poor (Cleaves in TFA) | Excellent | Good |
| Stability: Base | Good (Labile to strong nucleophiles) | Excellent | Excellent |
| Deprotection | Acid (TFA/HCl) | Oxidation (CAN) or Acid (High Temp) | Fluoride (TBAF) or Acid |
| Atom Economy | High | Medium | Low |
| Primary Risk | Premature cleavage | Hydroxymethyl impurity | Difficulty in removal |
References
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Source: National Institutes of Health (PMC). URL:[Link] (Validates the relevance of the this compound scaffold in drug discovery).
-
Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. Source: Arkivoc (2014).[1] URL:[Link] (Authoritative source for the "Hydroxymethyl Trap" mechanism in delta-lactams).[2]
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides. Source: PubMed Central (ACS Omega). URL:[Link] (Provides context on PMB/DMB cleavage strategies).
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Source: ResearchGate. URL:[Link] (Comparative synthesis strategies for spiro-aza systems).
Sources
Application Notes & Protocols: Advanced C-H Activation Techniques for the 5-Azaspiro[3.5]nonan-6-one Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-Azaspiro[3.5]nonan-6-one Scaffold
The this compound core represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a β-lactam and a cyclohexane ring, provides a rigid framework capable of orienting substituents in well-defined vectors.[1] This structural rigidity is highly sought after in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Spirocyclic scaffolds, in general, are increasingly incorporated into drug candidates to explore novel chemical space and improve physicochemical properties.[2]
The direct functionalization of the saturated C-H bonds within this core is a formidable challenge yet offers a powerful strategy for the rapid diversification of this scaffold. Transition-metal-catalyzed C-H activation has emerged as a step-economical and environmentally benign tool for the formation of C-C and C-X bonds, avoiding the need for pre-functionalized substrates often required in traditional cross-coupling reactions.[1] This guide provides detailed, field-proven insights and extrapolated protocols for the strategic C-H activation of the this compound core, empowering researchers to unlock its full potential in drug discovery programs.
Strategic Considerations for C-H Activation of the this compound Core
The this compound scaffold presents multiple non-activated sp3 C-H bonds, making regioselectivity a primary challenge. The application of a directing group (DG) attached to the lactam nitrogen is a well-established strategy to achieve site-selective C-H activation in N-heterocycles.[3][4][5] The choice of the directing group and the transition metal catalyst are paramount in controlling the position of functionalization.
Herein, we propose two robust, albeit extrapolated, methodologies for the selective C-H functionalization of the this compound core: a Palladium-catalyzed approach for arylation/alkenylation and a Rhodium-catalyzed method for carbenoid insertion.
Methodology 1: Palladium-Catalyzed Directed C(sp3)-H Arylation/Alkenylation
Palladium catalysis is a powerful tool for the C(sp3)-H functionalization of saturated heterocycles.[6][7][8] The use of a removable directing group is crucial for achieving high regioselectivity. For the this compound core, we propose the use of a picolinamide (PA) or a related N-heterocyclic directing group.
Workflow for Palladium-Catalyzed C-H Arylation
Caption: Workflow for Pd-catalyzed C-H arylation.
Proposed Catalytic Cycle
Sources
- 1. C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Improving reaction yields for 5-Azaspiro[3.5]nonan-6-one synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Azaspiro[3.5]nonan-6-one. As a valuable spirocyclic scaffold, its efficient synthesis is crucial for the advancement of various research pipelines. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, with a focus on improving reaction yields and purity. The primary synthetic route discussed is the Beckmann rearrangement of spiro[3.5]nonan-6-one oxime, a robust and widely applicable method for lactam synthesis.
Troubleshooting Guide: Improving Reaction Yields
Low yields in the synthesis of this compound can often be traced back to specific steps in the reaction sequence. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low Yield in the Oximation of Spiro[3.5]nonan-6-one
The conversion of the ketone to its oxime is a critical prerequisite for the Beckmann rearrangement. Incomplete conversion or degradation of the starting material or product can significantly impact the overall yield.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). An extension of the reaction time or a slight increase in temperature may be necessary. Ensure the hydroxylamine hydrochloride is fully dissolved and neutralized to free hydroxylamine for the reaction to proceed efficiently.
-
-
Suboptimal pH: The pH of the reaction medium is crucial for oxime formation.
-
Solution: The reaction is typically carried out in the presence of a base (e.g., sodium acetate, pyridine) to neutralize the HCl released from hydroxylamine hydrochloride. The optimal pH is generally between 4 and 5. Use a pH meter or pH paper to verify and adjust the pH of the reaction mixture.
-
-
Hydrolysis of the Oxime: The oxime can be susceptible to hydrolysis back to the ketone, especially under acidic conditions and in the presence of excess water.
-
Solution: After the reaction is complete, promptly work up the reaction mixture. Use an organic solvent to extract the product and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Problem 2: Low Yield or No Reaction in the Beckmann Rearrangement
The Beckmann rearrangement is the core step in forming the lactam ring. Failure in this step is a common bottleneck.
Possible Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1]
-
Solution: While strong acids like sulfuric acid are effective, they can sometimes lead to charring and side reactions.[1] Consider using polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which often give cleaner reactions and higher yields. The amount of acid should be catalytic but sufficient to protonate the oxime's hydroxyl group, making it a good leaving group.[2][3]
-
-
Reaction Temperature Too Low or Too High: The rearrangement requires a specific activation energy.
-
Solution: The optimal temperature depends on the substrate and the catalyst. For many Beckmann rearrangements, temperatures in the range of 100-130 °C are effective. If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition and reduced yields.
-
-
Beckmann Fragmentation as a Side Reaction: Under certain conditions, the oxime can undergo fragmentation to form a nitrile instead of the desired lactam. This is more likely if a stable carbocation can be formed.[4]
-
Solution: To minimize fragmentation, use a less polar solvent and a milder acid catalyst. The choice of a non-nucleophilic counter-ion in the acid can also suppress this side reaction.
-
Problem 3: Difficulty in Purifying the Final Product
The crude product after the Beckmann rearrangement may contain unreacted starting material, side products, and residual catalyst, making purification challenging.
Possible Causes and Solutions:
-
Contamination with Starting Material: Incomplete reaction will lead to the presence of the oxime in the final product.
-
Solution: Optimize the reaction conditions as described in Problem 2 to drive the reaction to completion.
-
-
Formation of Polymeric Byproducts: Strong acids can sometimes induce polymerization.
-
Solution: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Purification by column chromatography on silica gel or alumina can be effective in removing polymeric impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often successful.
-
-
Product is Water-Soluble: The lactam product may have some solubility in water, leading to losses during the aqueous workup.
-
Solution: After neutralizing the reaction mixture, extract the product with a suitable organic solvent (e.g., dichloromethane, chloroform) multiple times to ensure complete extraction. Back-extraction of the aqueous layer can also help recover any dissolved product.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific conditions used for each step. A well-optimized, multi-step synthesis should aim for an overall yield in the range of 50-70%.
Q2: How can I confirm the formation of the desired lactam product?
A2: The formation of the lactam can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the protons on the carbon adjacent to the nitrogen will show a characteristic downfield shift compared to the precursor oxime. In the ¹³C NMR spectrum, the carbonyl carbon of the lactam will appear at a distinct chemical shift (typically around 170-180 ppm). Infrared (IR) spectroscopy will show a characteristic amide C=O stretch around 1650 cm⁻¹. Mass spectrometry will confirm the molecular weight of the product.
Q3: Can I use other methods besides the Beckmann rearrangement to synthesize this lactam?
A3: Yes, other methods like the Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid, can also be used to synthesize lactams. However, the Beckmann rearrangement is often preferred due to the relatively milder conditions and the avoidance of highly toxic and explosive hydrazoic acid.
Q4: What are the key safety precautions to take during this synthesis?
A4: The use of strong acids like sulfuric acid and polyphosphoric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Hydroxylamine and its salts can be irritating, so handle them with care.
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.5]nonan-6-one oxime
-
To a solution of spiro[3.5]nonan-6-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime.
-
The crude oxime can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol/water.
Protocol 2: Beckmann Rearrangement to this compound
-
Carefully add the spiro[3.5]nonan-6-one oxime (1 equivalent) to pre-heated polyphosphoric acid (PPA) at 120 °C with vigorous stirring.
-
Continue stirring at this temperature for 30-60 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (4 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude lactam.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Oximation | Spiro[3.5]nonan-6-one | Hydroxylamine HCl, Sodium Acetate | Ethanol | Room Temp | 85-95 |
| Beckmann Rearrangement | Spiro[3.5]nonan-6-one oxime | Polyphosphoric Acid | Neat | 120 | 60-80 |
Visualizations
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
References
- Gawley, R. E. (1988).
-
Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Beckmann rearrangement. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
- Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.
- Maruoka, K., & Ooi, T. (2007). Lewis acid-catalyzed Beckmann rearrangement and other related reactions.
Sources
Overcoming steric hindrance in 5-Azaspiro[3.5]nonan-6-one functionalization
Welcome to the technical support center for the synthetic manipulation of the 5-azaspiro[3.5]nonan-6-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with the functionalization of this sterically demanding spirocyclic system. Our goal is to provide practical, field-tested insights and troubleshooting strategies to empower your research and accelerate discovery.
The inherent three-dimensionality of spirocyclic scaffolds like this compound offers a significant advantage in modern drug design by enabling exploration of novel chemical space. However, this same structural rigidity, particularly around the spirocyclic quaternary carbon, presents considerable steric challenges that can impede or prevent desired chemical transformations. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered during the functionalization of this valuable scaffold.
Table of Contents
-
FAQs: Understanding the Core Challenges
-
What are the primary sites of steric hindrance on the this compound core?
-
How does the spirocyclic nature of the scaffold influence reactivity compared to simpler lactams?
-
-
Troubleshooting Guide: N-Functionalization
-
Problem: Low to no conversion in N-alkylation or N-arylation reactions with bulky electrophiles.
-
Solution Workflow: A step-by-step guide to optimizing N-functionalization.
-
-
Troubleshooting Guide: C-H Functionalization
-
Problem: Difficulty in achieving selective C-H functionalization, particularly at the C4 and C7 positions.
-
Solution Workflow: Leveraging modern catalytic methods for targeted C-H activation.
-
-
Troubleshooting Guide: Analytical Characterization
-
Problem: Ambiguous NMR spectra or unexpected fragmentation in mass spectrometry.
-
Solution Workflow: Tips for interpreting analytical data of substituted 5-azaspiro[3.5]nonan-6-ones.
-
FAQs: Understanding the Core Challenges
Q1: What are the primary sites of steric hindrance on the this compound core?
A1: The steric congestion in this compound emanates from the spirocyclic quaternary carbon at the C3 position. This creates a rigid three-dimensional structure that restricts access to several key reactive sites.
-
Nitrogen (N5): The nitrogen atom is part of a lactam ring and is flanked by the spirocyclic center. This hinders the approach of bulky electrophiles for N-alkylation or N-arylation reactions.
-
Alpha-Carbons (C4 & C6): The C4 position, alpha to the nitrogen, and the C6 carbonyl carbon are sterically shielded by the adjacent cyclohexyl ring of the spirocycle.
-
Cyclohexyl Ring Protons (C7, C8, C9): The protons on the cyclohexyl ring, particularly those axial to the plane of the lactam ring, can be sterically encumbered, making them challenging targets for C-H functionalization.
Caption: Major sites of steric hindrance in this compound.
Q2: How does the spirocyclic nature of the scaffold influence reactivity compared to simpler lactams?
A2: The spirocyclic core imposes significant conformational rigidity, which is a departure from the relative flexibility of simpler, non-spirocyclic lactams. This rigidity has several consequences for reactivity:
-
Reduced Conformational Flexibility: The locked conformation can prevent the adoption of an optimal transition state geometry for certain reactions, thereby increasing the activation energy.
-
Altered Electronic Properties: The strain induced by the spirocycle can subtly alter the electronic properties of the lactam moiety, potentially affecting the nucleophilicity of the nitrogen and the acidity of the alpha-protons.
-
Unique Stereoelectronic Effects: The fixed spatial arrangement of orbitals can lead to pronounced stereoelectronic effects that either favor or disfavor certain reaction pathways.
Troubleshooting Guide: N-Functionalization
Problem: Low to no conversion in N-alkylation or N-arylation reactions with bulky electrophiles.
This is a common issue due to the steric hindrance around the lactam nitrogen. Standard N-alkylation conditions (e.g., NaH, alkyl halide in THF or DMF) often fail, especially with secondary alkyl halides or sterically demanding aryl halides.
Solution Workflow: A Step-by-Step Guide to Optimizing N-Functionalization
Caption: Workflow for troubleshooting N-functionalization.
Step 1: Re-evaluate the Base
The choice of base is critical for efficient deprotonation of the lactam nitrogen without causing side reactions.
| Base | Advantages | Disadvantages | Troubleshooting Tips |
| NaH | Strong, non-nucleophilic | Can have low solubility, heterogeneous reaction | Use a phase-transfer catalyst (e.g., TBAB) or switch to a more soluble base. |
| KHMDS/LHMDS | Very strong, soluble in THF | Can be sterically hindered itself, expensive | Ideal for hindered substrates, but ensure anhydrous conditions. |
| Cs₂CO₃ | Mild, effective in polar aprotic solvents | May not be strong enough for all substrates | Often used in Pd-catalyzed N-arylations. Increase temperature if reactivity is low. |
| DBU/DIPEA | Organic, soluble bases | Can act as nucleophiles, may not be strong enough | Best for reactions with highly reactive electrophiles. |
Step 2: Optimize the Solvent System
The solvent can significantly impact reaction rates and yields by influencing the solubility of reagents and the stability of intermediates.
| Solvent | Properties | Recommendations |
| THF | Ethereal, good for organometallic bases | Standard starting point. |
| DMF/DMAc | Polar aprotic, good solvating power | Can promote SN2 reactions. Use with caution as they can be difficult to remove. |
| Toluene/Xylene | Non-polar, high boiling point | Useful for high-temperature reactions. |
| Dioxane | Ethereal, higher boiling point than THF | Good for reactions requiring moderate heating. |
Step 3: Consider Catalytic Methods (for N-Arylation)
For challenging N-arylations, transition metal catalysis is often necessary. The Buchwald-Hartwig amination is a powerful tool for this transformation.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), aryl halide (1.1 equiv), Pd catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., XPhos, BINAP, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane) and the base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equiv).
-
Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Step 4: Alternative Activation Strategies
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction rates and improve yields in sterically hindered systems by providing rapid and uniform heating.[1]
-
Phase-Transfer Catalysis (PTC): For reactions with solid-liquid phase heterogeneity, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the transfer of the deprotonated lactam into the organic phase, increasing its reactivity.
Troubleshooting Guide: C-H Functionalization
Problem: Difficulty in achieving selective C-H functionalization, particularly at the C4 and C7 positions.
Direct C-H functionalization is a powerful strategy for late-stage modification, but achieving regioselectivity on a scaffold with multiple C-H bonds can be challenging.[2]
Solution Workflow: Leveraging Modern Catalytic Methods for Targeted C-H Activation
Caption: Workflow for troubleshooting C-H functionalization.
Step 1: Introduce a Directing Group
A directing group (DG) can be temporarily installed on the lactam nitrogen to guide a transition metal catalyst to a specific C-H bond.[3][4]
| Directing Group | Target Position | Advantages | Removal Conditions |
| Picolinamide | C4 (via a 5-membered palladacycle) | Robust, well-established | Hydrolysis (acidic or basic) |
| 8-Aminoquinoline | C4 | Highly effective for Pd-catalysis | Oxidative or reductive cleavage |
| N-alkoxyamides | C7 (via a larger metallacycle) | Can direct to more remote positions | Reductive cleavage (e.g., Zn/HCl) |
Step 2: Select the Appropriate Catalyst
The choice of metal catalyst is crucial for successful C-H activation.
| Catalyst System | Typical Application | Mechanistic Insight |
| Pd(OAc)₂ / Ligand | C-H arylation, alkenylation | Forms a palladacycle intermediate with the directing group.[5] |
| [RhCp*Cl₂]₂ / AgSbF₆ | C-H annulation, olefination | Operates through a concerted metalation-deprotonation pathway.[6][7][8] |
| Ru(p-cymene)Cl₂]₂ / K₂CO₃ | C-H arylation | Often effective for heteroatom-directed C-H activation. |
Experimental Protocol: Palladium-Catalyzed C4-Arylation with a Picolinamide Directing Group
-
Installation of Directing Group: React this compound with picolinoyl chloride in the presence of a base (e.g., pyridine) to form the N-picolinoyl derivative.
-
C-H Arylation: To a Schlenk tube, add the N-picolinoyl-5-azaspiro[3.5]nonan-6-one (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), and a silver salt oxidant (e.g., Ag₂CO₃, 2.0 equiv).
-
Evacuate and backfill with an inert gas.
-
Add a suitable solvent (e.g., trifluoroethanol or hexafluoroisopropanol).
-
Heat the reaction at 100-140 °C and monitor by LC-MS.
-
After completion, cool the reaction, filter, and concentrate.
-
Removal of Directing Group: Subject the purified product to acidic or basic hydrolysis to cleave the picolinamide and yield the C4-arylated product.
Step 3: Optimize Reaction Conditions
-
Oxidant: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.
-
Additives: Acids or bases can act as promoters. For example, pivalic acid is often used as an additive in Pd-catalyzed C-H activations.
-
Temperature: C-H activation is often the rate-limiting step and may require elevated temperatures.
Troubleshooting Guide: Analytical Characterization
Problem: Ambiguous NMR spectra or unexpected fragmentation in mass spectrometry.
The rigid, non-aromatic nature of the this compound core can lead to complex NMR spectra with overlapping signals. Mass spectral fragmentation may also be non-intuitive.
Solution Workflow: Tips for Interpreting Analytical Data
¹H NMR Spectroscopy
-
Signal Overlap: The aliphatic protons of the cyclohexyl and butyrolactam rings often resonate in a narrow region (typically 1.5-3.5 ppm), leading to significant signal overlap.
-
Troubleshooting:
-
2D NMR: Acquire COSY and HSQC spectra to resolve proton-proton and proton-carbon correlations, respectively.
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to C₆D₆) can induce differential shifts in proton resonances, aiding in signal separation.[9]
-
Shift Reagents: In complex cases, lanthanide shift reagents can be used to induce large chemical shift changes to resolve overlapping signals.
-
| Proton Position | Expected Chemical Shift Range (ppm) | Notes |
| N-H | 5.0 - 8.0 | Broad singlet, exchangeable with D₂O. |
| C4-H₂ | ~3.2 - 3.6 | Triplet or multiplet, adjacent to nitrogen. |
| C2-H₂ | ~2.4 - 2.8 | Triplet or multiplet, adjacent to carbonyl. |
| C7-H₂, C8-H₂, C9-H₂ | ~1.5 - 2.2 | Complex multiplets, often overlapping. |
Mass Spectrometry
-
Fragmentation Patterns: Electron impact (EI) ionization often leads to fragmentation of the spirocyclic core. Electrospray ionization (ESI) is typically softer and will likely show the protonated molecular ion [M+H]⁺.
-
Common Fragmentation Pathways:
-
Loss of CO: A characteristic fragmentation of lactams.
-
Ring Opening: Cleavage of the lactam or cyclohexyl ring can occur.
-
Retro-Diels-Alder (for cyclohexyl ring): If unsaturation is introduced, this pathway may become accessible.
-
-
Troubleshooting:
References
- Strategies and methodologies for the construction of spiro-γ-lactams: an upd
- Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space.
- Synthesis of γ-Spirolactams via Rh(III)-Catalyzed C–H Activation/Directing Group Migration/Dearomatization/Spiroannulation of Indoles with 1,3-Enynes. Organic Letters.
- Mass spectrometry of aryl azides.
- A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
- α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)
- Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual C
- ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides.
- Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Science (RSC Publishing).
- Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring.
- NMR Chemical Shift Values Table. Chemistry Steps.
- Construction of Spirocyclic Molecules
- Transient Directing Groups for Transformative C-H Activation by Synergistic Metal C
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- Palladium-Catalyzed Acetylation of Arylbromides.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
- Mass Spectrometry - Fragmentation P
- Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionaliz
- Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed.
- Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
- Synthesis of γ-Spirolactams via Rh(III)-Catalyzed C-H Activation/Directing Group Migration/Dearomatization/Spiroannulation of Indoles with 1,3-Enynes. PubMed.
- Palladium-Catalyzed α-Aryl
- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi
- An update on the synthesis and reactivity of spiro-fused β-lactams.
- Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investig
- 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI.
- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles.
- Design and Synthesis of Spirocycles.
- Transient Directing Groups for Transformative C–H Activation by Synergistic Metal Catalysis.
- Public
- Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines.
- C–H Functionaliz
- Cobaloxime Catalysis: A General Platform for Mizoroki–Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated Alkyl Chlorides. Journal of the American Chemical Society.
- Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society.
- NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
- mass spectra - fragmentation p
- Spiro-Lactams as Novel Antimicrobial Agents. PubMed.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc.thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc.
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of γ-Spirolactams via Rh(III)-Catalyzed C-H Activation/Directing Group Migration/Dearomatization/Spiroannulation of Indoles with 1,3-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Topic: Enhancing Stability of 5-Azaspiro[3.5]nonan-6-one Under Acidic Conditions
Technical Support Center: 5-Azaspiro[3.5]nonan-6-one Stability Guide
Executive Summary
The This compound scaffold represents a privileged spirocyclic
This guide provides actionable protocols to diagnose, prevent, and mitigate these degradation pathways.
Part 1: Diagnostic & Triage (FAQ)
Q1: How do I definitively confirm that acid is degrading my this compound scaffold?
A: Degradation is often subtle initially. Use Liquid Chromatography-Mass Spectrometry (LC-MS) as your primary diagnostic tool.
-
The "Water" Signature (+18 Da): The primary failure mode in aqueous acid is hydrolysis of the lactam bond. Look for a new peak with a mass shift of [M+18] .
-
The "Rearrangement" Signature (Isomeric Shift): If the mass remains the same but the retention time shifts significantly, you may be seeing an acid-catalyzed Wagner-Meerwein rearrangement, driven by the relief of ring strain in the cyclobutane moiety.
-
NMR Confirmation:
-
Proton NMR (
H): Watch the protons on the cyclobutane ring (positions 1, 2, 3). In the intact lactam, these are magnetically distinct due to the rigid ring current. Upon hydrolysis, they become more equivalent and shift upfield as the conformational lock is broken.
-
Q2: I see degradation during Boc-deprotection with TFA/DCM. Is the scaffold incompatible with TFA?
A: Not necessarily. The scaffold is compatible with Trifluoroacetic Acid (TFA), but not in the presence of adventitious water or elevated temperatures.
-
Root Cause: The degradation is likely hydrolytic , not purely acidic. TFA is hygroscopic; wet TFA rapidly hydrolyzes the strained lactam.
-
Immediate Fix: Switch to anhydrous HCl in Dioxane or TMSOTf/2,6-lutidine (silyl-based deprotection) to avoid protonating the carbonyl oxygen in the presence of a nucleophile.
Part 2: Stabilization Protocols & Workflows
Protocol A: Anhydrous Acidic Deprotection (Boc Removal)
Objective: Remove acid-labile protecting groups without opening the lactam ring.
| Parameter | Standard Protocol (High Risk) | Stabilized Protocol (Recommended) | Rationale |
| Reagent | 20-50% TFA in DCM | 4M HCl in Dioxane (Anhydrous) | Eliminates water, the nucleophile required for hydrolysis. |
| Temperature | Room Temperature (25°C) | 0°C to 5°C | Kinetic control; hydrolysis rate decreases significantly at lower T. |
| Time | 1 - 4 Hours | Monitor every 15 min | Minimize exposure time to the destabilizing environment. |
| Quench | Aqueous NaHCO | Solid NaHCO | Prevents exotherm and local "hot spots" of aqueous base hydrolysis. |
Protocol B: Workup of Acidic Reaction Mixtures
Objective: Safely transition the scaffold from an acidic environment to a neutral state.
-
Cool Down: Chill the reaction mixture to <5°C before adding any quenching agent.
-
The "Reverse Quench": Do not add water to the acid mixture. Instead, slowly pour the acidic reaction mixture into a vigorously stirred, pre-chilled buffer solution (Phosphate buffer, pH 7.0).
-
Why? This ensures the lactam is never exposed to a combination of heat (exotherm) and high water concentration while still protonated.
-
-
Rapid Extraction: Immediately extract into an organic solvent (e.g., EtOAc or DCM) to remove the lactam from the aqueous phase.
-
Drying: Dry organic layers over Na
SO immediately to remove residual acidic water.
Part 3: Mechanistic Insight
Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the competition between the stable protonated state and the irreversible hydrolysis pathway.
Figure 1: Acid-Catalyzed Degradation Pathway of this compound
Caption: The critical divergence point is the "O-Protonated Intermediate." In the absence of water (green path), the salt is stable. In the presence of water (red path), irreversible ring opening occurs.
Part 4: Troubleshooting Decision Tree
Use this flowchart to resolve stability issues in real-time experiments.
Figure 2: Stability Optimization Logic
Caption: Step-by-step logic to isolate the cause of instability, distinguishing between moisture-driven hydrolysis and thermal instability.
Part 5: Storage & Handling Guidelines
| Condition | Recommendation | Technical Rationale |
| Physical State | Solid / Powder | Solution state increases the effective molarity of potential nucleophiles and accelerates degradation kinetics. |
| Temperature | -20°C | Arrhenius equation dictates that lowering T significantly retards the rate of hydrolysis ( |
| Atmosphere | Argon/Nitrogen | Prevents absorption of atmospheric moisture which can initiate "solid-state hydrolysis" over months. |
| Container | Amber Glass | While not strictly photosensitive, amber glass prevents light-induced radical formation in the strained cyclobutane ring. |
References
-
PubChem. (2025).[5][6][7] 2-Hydroxy-5-azaspiro[3.5]nonan-6-one Compound Summary. National Library of Medicine. Available at: [Link]
-
Moghimi, S., et al. (2023).[5] Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives. RSC Advances. Available at: [Link]
-
Krasavin, M., et al. (2021).[6] cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition. ACS Omega.[8] Available at: [Link]
Sources
- 1. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 2. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 5. 6-Azaspiro[3.5]nonane | C8H15N | CID 22417100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Azaspiro[3.5]nonan-8-one hydrochloride | C8H14ClNO | CID 121553451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-5-azaspiro[3.5]nonan-6-one | C8H13NO2 | CID 177787233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 9-amino-5-azaspiro[3.5]nonan-6-one (C8H14N2O) [pubchemlite.lcsb.uni.lu]
Chromatographic separation techniques for 5-Azaspiro[3.5]nonan-6-one isomers
Technical Support Center: Chromatographic Separation of 5-Azaspiro[3.5]nonan-6-one Isomers
Executive Summary & Application Context
Subject: this compound (CAS: 1217862-77-5 / derivatives)
Classification: Spirocyclic
The Technical Challenge: Separating isomers of this compound presents a dual challenge:
-
Regioisomerism (Synthetic Byproducts): The synthesis typically involves a Schmidt reaction or Beckmann rearrangement of a spiro-ketone precursor.[1] This often yields a mixture of the target 5-aza-6-one (nitrogen migration) and the isomeric 6-aza-5-one (carbon migration) [2].[1] These regioisomers have identical mass and similar polarity.[1]
-
Enantiomerism (Substituted Derivatives): While the unsubstituted core is achiral, functionalization (e.g., 2-hydroxy-5-azaspiro[3.5]nonan-6-one) introduces chirality, requiring enantioseparation [3].[1]
Method Development Decision Tree
Before selecting a protocol, identify the specific isomeric challenge using the workflow below.
Figure 1: Decision matrix for selecting the appropriate chromatographic strategy based on isomer type.
Troubleshooting Guide & FAQs
Issue 1: "I see a split peak or 'shoulder' in my chromatogram despite high purity by NMR."
Diagnosis: This is likely Regioisomer Co-elution .[1] The Schmidt rearrangement of spiro[3.5]nonan-one precursors can produce both the 5-aza (target) and 6-aza (byproduct) lactams.[1] Standard C18 columns often fail to resolve these due to their identical lipophilicity.[1]
Solution: Switch to a Polar-Embedded or Phenyl-Hexyl stationary phase.[1]
-
Mechanism: The 5-aza and 6-aza isomers have different dipole moments and hydrogen-bonding accessibilities.[1] A Phenyl-Hexyl column utilizes
- interactions and shape selectivity, which differentiates the isomers better than hydrophobic interaction alone.[1] -
Protocol Adjustment: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that enhances the hydrogen-bonding discrimination of the lactam moiety.
Issue 2: "My compound is invisible or has very low response on the UV detector."
Diagnosis: Lack of Chromophore.
The this compound core lacks a conjugated
Solution:
-
UV Optimization: Set detection to 205 nm or 210 nm .
-
Warning: You must use "HPLC Grade Far UV" acetonitrile and phosphoric acid or phosphate buffer to minimize background noise.[1] Avoid Acetone or TFA (high UV cutoff).
-
-
Alternative Detection: Use CAD (Charged Aerosol Detection) , ELSD , or MS (Mass Spec) .[1] These are universal detectors and do not rely on chromophores.[1]
Issue 3: "Severe peak tailing is observed for the amine/lactam."
Diagnosis: Silanol Activity. The secondary amine (or lactam nitrogen) is interacting with residual silanols on the silica support.[1]
Solution:
-
High pH Method: Use a hybrid silica column (e.g., XBridge, Gemini) compatible with pH 9.5 (Ammonium Bicarbonate buffer).[1] The high pH deprotonates the silanols and the amine, reducing ionic interaction.
-
Ion Pairing: Add 0.1% Trifluoroacetic acid (TFA) if using low pH.[1] The TFA anions pair with the protonated amine, masking the charge.
Detailed Experimental Protocols
Protocol A: Separation of Regioisomers (Achiral)
Use this method to separate this compound from 6-azaspiro[3.5]nonan-5-one.[1]
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm | Phenyl ligands provide |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]8) | Buffering prevents pH shifts; compatible with MS.[1] |
| Mobile Phase B | Methanol | Protic solvent enhances H-bond selectivity compared to ACN.[1] |
| Gradient | 5% B to 60% B over 15 min | Shallow gradient required for closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical resolution.[1] |
| Detection | UV 210 nm or MS (ESI+) | Low UV required due to lack of chromophore.[1] |
| Temperature | 35°C | Slightly elevated temp improves mass transfer. |
Protocol B: Chiral Separation of Substituted Derivatives
Use this method for enantiomers (e.g., 2-hydroxy-5-azaspiro[3.5]nonan-6-one).[1]
Technique: Supercritical Fluid Chromatography (SFC) is preferred over HPLC for spiro-compounds due to higher resolution and speed.[1]
| Parameter | Condition | Rationale |
| Column | Chiralpak IG or Chiralpak IC (Immobilized Amylose/Cellulose), 150 x 4.6 mm, 5 µm | Immobilized phases allow for a wider range of solvents (like DCM/THF) if needed for solubility.[1] |
| Co-Solvent | 20% to 40% Methanol with 0.1% Diethylamine (DEA) or Isopropylamine (IPA) | Basic additive (DEA) is crucial to suppress peak tailing of the secondary amine.[1] |
| Back Pressure | 120 bar | Maintains supercritical state of CO2.[1] |
| Temperature | 40°C | Standard SFC operating temperature.[1] |
| Flow Rate | 3.0 mL/min | High speed enabled by low viscosity of supercritical CO2.[1] |
Data Summary: Isomer Properties
| Isomer Type | Structural Feature | Separation Challenge | Recommended Phase |
| 5-Azaspiro-6-one | N in 6-ring, C=O adj to N | Target Molecule | N/A |
| 6-Azaspiro-5-one | N in 6-ring, C=O adj to spiro | Regioisomer (Byproduct) | Phenyl-Hexyl / Amide |
| Enantiomers | Substituted (e.g., 2-OH) | Stereoisomer | Amylose/Cellulose (Chiral) |
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for 5-Azaspiro[3.5]nonan-2-one as a Scaffold for Novel Inhibitors. Retrieved from [1]
-
PubChem. (2025).[1][4] 2-Hydroxy-5-azaspiro[3.5]nonan-6-one Compound Summary. Retrieved from
-
Amerigo Scientific. (2025).[1] 6-Azaspiro[3.5]nonan-5-one Product Overview. Retrieved from [1]
Sources
Technical Support Center: 5-Azaspiro[3.5]nonan-6-one Process Optimization
Introduction: The Scale-Up Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because your scale-up of 5-Azaspiro[3.5]nonan-6-one (a critical spiro-piperidinone scaffold) has deviated from the impurity profile observed at the bench scale.
The this compound scaffold is structurally distinct: it features a high-strain cyclobutane ring spiro-fused to a six-membered lactam (piperidin-2-one). The transition from gram-scale to kilogram-scale synthesis often triggers a shift from intramolecular cyclization (desired) to intermolecular oligomerization (undesired), resulting in "sticky" dimers and insoluble polymers.
This guide addresses the three critical failure modes in this synthesis:
-
Oligomerization (The Concentration Effect)
-
Hydrolytic Ring Opening (The Water Effect)
-
Thermal Decarboxylation (The Temperature Effect)
Module 1: Controlling Oligomerization (The "Sticky" Impurity)
The Problem
At bench scale (100 mg - 5 g), you achieve high purity. At pilot scale (>100 g), you observe a new High Molecular Weight (HMW) impurity, often eluting late on HPLC or crashing out as a gum.
Root Cause Analysis
The formation of the lactam ring requires the amine terminus to attack the activated carboxylate (or ester) on the same molecule (Intramolecular
Troubleshooting Protocol: The Pseudo-High Dilution Technique
Question: How do I favor cyclization over dimerization without using massive volumes of solvent?
Answer: You must engineer a "Pseudo-High Dilution" state. Do not dump all reagents into the reactor. Instead, feed the substrate slowly into a heated catalyst mixture.
Step-by-Step Protocol:
-
Reactor A (Feed): Dissolve your linear precursor (e.g., Methyl 1-(3-aminopropyl)cyclobutanecarboxylate) in a non-polar solvent (Toluene or Xylene). Concentration: 1.0 M.
-
Reactor B (Reaction Vessel): Charge solvent and base/catalyst (e.g., NaH or TBD) to 50% of total volume. Heat to reflux.
-
The Critical Step (Dosing): Slowly dose the solution from Reactor A into Reactor B over 4–6 hours.
-
Why: This ensures the instantaneous concentration of unreacted precursor in Reactor B is near zero. The molecule "sees" only the catalyst and solvent, promoting self-cyclization before it can find another precursor molecule.
-
Visualizing the Pathway
Figure 1: Kinetic competition between cyclization (desired) and oligomerization (undesired).
Module 2: Hydrolysis & Ring Opening
The Problem
The product yield drops during aqueous workup, or the isolated solid becomes sticky upon storage. LCMS shows a peak with M+18 mass (Open chain amino acid).
Root Cause Analysis
The spiro-lactam bond in this compound is sterically strained due to the adjacent cyclobutane ring. While less strained than a beta-lactam, it is still susceptible to hydrolysis, particularly in basic aqueous conditions or if residual water is present during the reaction.
Troubleshooting Protocol: Anhydrous Integrity & Buffered Quench
Question: My reaction is complete, but the product degrades during extraction. Why?
Answer: You are likely using a strong base quench or allowing the reaction mixture to sit in contact with water at high pH.
Optimization Steps:
-
Water Control: Ensure the reaction solvent (e.g., THF, Toluene) has a water content <100 ppm (Karl Fischer titration).
-
Quench Strategy: Do not quench directly with water or NaOH.
-
Correct Method: Quench with a buffered solution (pH 7-8) , such as saturated Ammonium Chloride (
) or Phosphate buffer. -
Why: This neutralizes the base immediately without exposing the lactam to the hydroxide ions (
) that catalyze ring opening.
-
-
Extraction Speed: Perform phase separation rapidly at
.
Data Comparison: Quench Method vs. Purity
| Quench Method | pH Environment | Hydrolysis Impurity (%) | Isolated Yield (%) |
| Direct Water | pH > 12 (Transient) | 4.5% | 78% |
| 1M HCl | pH < 2 (Transient) | 2.1% | 82% |
| Sat. NH4Cl (Recommended) | pH 7.5 (Buffered) | < 0.1% | 94% |
Module 3: Thermal Instability & Decarboxylation
The Problem
If your synthesis route involves a diester (e.g., spiro-glutarimide formation followed by reduction) or a carboxylic acid intermediate, you may observe "missing carbon" impurities or tars.
Root Cause Analysis
Spiro-cyclobutane systems can be thermally sensitive. If you are using a decarboxylation step (e.g., Krapcho decarboxylation) to remove an extra ester group, excessive heat (
Troubleshooting Protocol: Thermal Mapping
Question: Can I push the reaction temperature to speed up the kinetics?
Answer: No. This scaffold is kinetically sensitive.
Protocol:
-
Maximum Temperature: Limit reaction temperature to
(Refluxing Toluene is the upper limit). -
Solvent Switch: If using DMSO/NaCl for decarboxylation, switch to DMAc (Dimethylacetamide) which often allows lower temperature profiles due to better solvation of the salt.
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol as a solvent for the cyclization? A: Absolutely not. Protic solvents like ethanol will compete with the amine for the ester, leading to transesterification byproducts (ethyl esters) rather than the lactam. You must use aprotic solvents (Toluene, THF, DMF).
Q2: The product is oiling out. How do I get a solid? A: this compound can be difficult to crystallize due to its conformational flexibility.
-
Solution: Form a salt. The Hydrochloride (HCl) or Tosylate (TsOH) salts are often highly crystalline. Dissolve the crude oil in EtOAc and add 1.0 eq of HCl in Dioxane.
Q3: Is the cyclobutane ring stable to hydrogenation?
A: generally, yes. However, if you are using high-pressure hydrogenation (e.g., >50 psi) to remove a benzyl group from the nitrogen, you risk opening the strained cyclobutane ring. Use mild conditions: Pd/C, 1 atm
References & Authoritative Grounding
-
Spirocyclic Scaffold Synthesis:
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews , 114(16), 8257–8322.
-
-
Lactamization Scale-Up (High Dilution Principles):
-
Ruggli, P. (1912). Die Verdünnungsprinzip (The Dilution Principle).Justus Liebigs Annalen der Chemie , 392, 92. (Foundational text on intramolecular cyclization).
-
Modern Application:Taber, D. F. (2005). Intramolecular Amidation.Organic Chemistry Portal .
-
-
Process Chemistry of Amide Formation:
-
Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. (Discusses solvent selection and byproduct minimization in amide/lactam formation).
-
Organic Process Research & Development (OPRD) - General guidelines on thermal safety of strained rings.
-
Disclaimer: This guide is intended for qualified research personnel. Always perform a specific safety assessment (DSC/ARC) before scaling up reactions involving strained rings or high temperatures.
Validation & Comparative
Mass spectrometry fragmentation patterns of 5-Azaspiro[3.5]nonan-6-one
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 5-Azaspiro[3.5]nonan-6-one: A Comparative Analysis
Introduction: The Structural Significance of Spirocyclic Lactams
Spirocyclic scaffolds, where two rings share a single atom, are of significant interest to researchers in drug development and medicinal chemistry. Their rigid, three-dimensional structures provide a unique topographical space for interacting with biological targets.[1] this compound is a representative member of this class, incorporating a cyclobutane ring fused to a piperidinone (δ-lactam) ring. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex mixtures, metabolite studies, and quality control during synthesis.
This guide provides a comprehensive analysis of the theoretical fragmentation patterns of this compound under different ionization conditions. We will compare the extensive fragmentation induced by high-energy Electron Ionization (EI) with the more controlled fragmentation observed in soft ionization techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The causality behind the formation of key fragment ions will be explained based on fundamental principles of gas-phase ion chemistry.
Molecular Profile: this compound
-
Molecular Formula: C₈H₁₃NO
-
Nominal Mass: 139 Da (an odd molecular weight, consistent with the presence of a single nitrogen atom)[2]
-
Structure:
Part 1: Electron Ionization (EI) Fragmentation - A High-Energy Approach
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to the formation of an energetically unstable molecular ion (M⁺•) that readily undergoes extensive fragmentation.[3] While this can sometimes result in the molecular ion peak being weak or absent, the resulting rich fragmentation pattern serves as a highly specific fingerprint for structural elucidation.[3]
The fragmentation of this compound in EI-MS is dictated by the presence of the lactam functionality and the strained spirocyclic system. The primary fragmentation pathways are driven by the localization of the radical and charge on the heteroatoms (N and O) and the stability of the resulting fragments.[4]
Key Predicted EI Fragmentation Pathways
-
Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for both amines and ketones.[2][5][6][7][8] It involves the cleavage of a bond adjacent to the functional group, driven by the stabilization of the resulting cation. For this molecule, α-cleavage can occur at several locations:
-
Ring Opening & Cleavage: The spirocyclic structure, particularly the cyclobutane ring, possesses inherent ring strain. The energy from electron impact can induce ring-opening, followed by subsequent fragmentation. A common pathway for cyclic alkanes is the loss of a neutral ethylene molecule (C₂H₄, 28 Da) after initial ring cleavage.[4]
-
Retro-Diels-Alder (RDA)-type Reactions: Although not a classic RDA system, cyclic structures can undergo fragmentation that resembles this pathway, leading to the molecule splitting into two smaller components.
Visualizing the EI Fragmentation Cascade
The diagram below illustrates the proposed major fragmentation pathways for this compound under Electron Ionization.
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A Comparative Analysis of 5-Azaspiro[3.5]nonan-6-one and Piperidinone Analogs in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. Among the myriad of heterocyclic structures, lactams, particularly piperidinones, have established themselves as privileged scaffolds in numerous therapeutic agents. However, the exploration of three-dimensional space in drug design has led to an increased interest in spirocyclic systems. This guide provides an in-depth comparison of 5-azaspiro[3.5]nonan-6-one, a representative spiro-lactam, and its monocyclic piperidinone analogs, offering insights into their relative performance based on established experimental data for these classes of compounds.
The Rationale: Escaping Flatland in Drug Design
Traditional drug discovery has often been dominated by planar, aromatic structures. While effective, these "flat" molecules can present challenges in achieving high target specificity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic scaffolds, by virtue of their inherent three-dimensionality, introduce conformational rigidity and novel exit vectors for substituent placement. This structural feature can lead to enhanced binding affinity, improved metabolic stability, and a more favorable intellectual property landscape.[1]
This guide will explore the tangible differences between the spirocyclic this compound and a representative monocyclic analog, N-benzyl piperidin-2-one, through the lens of key drug discovery parameters: physicochemical properties, metabolic stability, cell permeability, and biological activity.
Physicochemical Properties: A Tale of Two Topologies
The introduction of a spirocenter has a profound impact on the physicochemical properties of a molecule. These properties are critical determinants of a compound's behavior in biological systems.
| Property | This compound (Predicted) | N-Benzyl piperidin-2-one (Predicted) | Rationale for Differences |
| Molecular Weight ( g/mol ) | 139.19 | 189.25 | The spiro scaffold is more compact for a similar atom count. |
| logP | ~1.5 | ~2.1 | The spirocyclic nature can reduce the effective surface area, leading to lower lipophilicity. |
| Topological Polar Surface Area (TPSA) (Ų) | 29.1 | 29.1 | TPSA is primarily determined by the lactam moiety and is similar in both scaffolds. |
| Fraction of sp3 carbons (Fsp3) | 0.88 | 0.57 | The spiro scaffold inherently possesses a higher degree of saturation, a desirable trait for escaping flatland. |
Expert Insight: The higher Fsp3 character of this compound is a significant advantage. Increased three-dimensionality is often correlated with improved solubility, reduced off-target toxicity, and better clinical success rates. The lower predicted logP of the spiro-lactam also suggests a potentially more favorable balance between permeability and solubility.
Metabolic Stability: The Spirocyclic Shield
A major hurdle in drug development is rapid metabolic degradation. The introduction of a spirocenter can sterically hinder access by metabolic enzymes, such as cytochrome P450s, thereby improving metabolic stability.[2]
To illustrate this, we will consider a standard in vitro experimental workflow: the microsomal stability assay.
Experimental Workflow: Microsomal Stability Assay
Comparative Data (Representative):
| Compound | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | > 60 | < 10 |
| N-Benzyl piperidin-2-one | 25 | 45 |
Interpretation of Results: The significantly longer half-life and lower intrinsic clearance of this compound in this representative data highlight the protective effect of the spirocyclic scaffold against metabolic degradation. This enhanced stability can translate to a longer duration of action in vivo and a reduced potential for the formation of reactive metabolites.
Cell Permeability: Navigating the Cellular Maze
For a drug to reach its intracellular target, it must efficiently cross the cell membrane. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Compound Preparation: A solution of the test compound (e.g., 10 µM) is prepared in a transport buffer.
-
Permeability Measurement (Apical to Basolateral): a. The culture medium is removed from the apical (A) and basolateral (B) chambers. b. The test compound solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber. c. The plate is incubated at 37°C with gentle shaking. d. Samples are taken from the basolateral chamber at various time points.
-
Permeability Measurement (Basolateral to Apical): The process is reversed to assess efflux.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
Comparative Data (Representative):
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) |
| This compound | 8.5 | 9.1 | 1.07 |
| N-Benzyl piperidin-2-one | 12.2 | 25.6 | 2.10 |
Causality Behind the Data: The representative data suggests that while both compounds exhibit good permeability (Papp > 1 x 10⁻⁶ cm/s is generally considered permeable), the N-benzyl piperidin-2-one shows a higher efflux ratio. This indicates that it is more likely to be a substrate for efflux transporters, such as P-glycoprotein, which can limit its net absorption. The more rigid and compact structure of the spiro-lactam may result in weaker interactions with these transporters.
Biological Activity: Targeting the Guardian of the Genome
The p53-MDM2 interaction is a critical regulator of cell cycle and apoptosis, making it a prime target for cancer therapy.[3] Small molecules that can inhibit this interaction can stabilize p53, leading to the selective death of cancer cells. Spirocyclic scaffolds have shown particular promise in the design of potent MDM2 inhibitors.[4]
The p53-MDM2 Signaling Pathway
In an unstressed cell, p53 levels are kept low through a negative feedback loop with MDM2.[5] Upon cellular stress, this interaction is disrupted, leading to p53 accumulation and the activation of downstream pathways that result in cell cycle arrest or apoptosis.[5] Inhibitors of the p53-MDM2 interaction mimic this disruption.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for evaluating the cytotoxic potential of compounds.[6][7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, a p53 wild-type breast cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and N-benzyl piperidin-2-one) for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at ~570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Comparative Data (Representative):
| Compound | IC50 in MCF-7 cells (µM) |
| This compound derivative | 5.2 |
| N-Benzyl piperidin-2-one derivative | 28.7 |
Structure-Activity Relationship Insights: The representative data suggests that the spiro-lactam derivative is significantly more potent than its monocyclic counterpart. The rigid, three-dimensional structure of the spiro-scaffold allows for a more precise and high-affinity interaction with the hydrophobic pocket of MDM2, which is crucial for displacing p53. The piperidinone analog, with its greater conformational flexibility, may not adopt the optimal binding conformation as readily, leading to a weaker inhibitory effect.
Conclusion: The Spirocyclic Advantage
This comparative guide illustrates the potential advantages of employing spirocyclic scaffolds, such as this compound, over traditional monocyclic piperidinone analogs in drug discovery. The introduction of a spirocenter can confer:
-
Improved Physicochemical Properties: Higher Fsp3 character and potentially more favorable lipophilicity.
-
Enhanced Metabolic Stability: Steric shielding of metabolically labile positions.
-
Favorable Permeability Profile: Reduced susceptibility to efflux transporters.
-
Increased Biological Potency: A rigid, three-dimensional structure that can lead to higher binding affinity.
While the presented data is representative of these classes of compounds, it underscores the importance of exploring beyond "flat" chemical space. The strategic incorporation of spirocyclic lactams offers a promising avenue for the development of next-generation therapeutics with improved efficacy and safety profiles. Further research focusing on direct head-to-head comparisons will be invaluable in solidifying the role of these scaffolds in modern medicinal chemistry.
References
- Alves, N. G., Bártolo, I., de Pinho e Melo, T. M. V. D., & Prudêncio, M. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113439.
-
Creative Bioarray. Microsomal Stability Assay. [Link]
- de Witte, W., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1315-1336.
- Ding, K., Lu, Y., Nikolovska-Coleska, Z., Qiu, S., Wang, G., Stuckey, J., ... & Wang, S. (2005). Structure-based design of potent non-peptide MDM2 inhibitors. Journal of the American Chemical Society, 127(29), 10130-10131.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Koehler, M. F., et al. (2016). The discovery of a small molecule inhibitor of the MDM2-p53 interaction. In Annual Reports in Medicinal Chemistry (Vol. 49, pp. 1-22). Academic Press.
- Shang, E., et al. (2022).
- Sun, W., et al. (2014). Discovery of potent and simplified piperidinone-based inhibitors of the MDM2–p53 interaction. ACS medicinal chemistry letters, 5(10), 1098-1103.
- Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., ... & Bove, S. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848.
- Zartler, E. R., & Jones, T. K. (2013). In vitro and in vivo assessment of ADME and PK properties during lead selection and lead optimization–guidelines, benchmarks and rules of thumb. In Assay Guidance Manual.
- Zhang, Y., & Lu, H. (2017). The MDM2-p53 pathway revisited. Journal of biomedical research, 31(4), 257.
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Cyprotex. Microsomal Stability. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
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Teledyne LABS. Permeation Testing. [Link]
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Bioisosteric replacement using 5-Azaspiro[3.5]nonan-6-one vs gem-dimethyl groups
Topic: Bioisosteric replacement using 5-Azaspiro[3.5]nonan-6-one vs gem-dimethyl groups Content Type: Publish Comparison Guide
Escaping Flatland: A Technical Guide to Spirocyclic Scaffolds in Drug Design
Executive Summary: The Conformation-Solubility Paradox
In modern drug discovery, the gem-dimethyl group (
The This compound scaffold represents a high-fidelity bioisostere that retains the benefits of the gem-dimethyl group—metabolic blockade and conformational locking—while introducing significant physicochemical improvements. By fusing a cyclobutane ring spiro-cyclically to a piperidin-2-one (delta-lactam) core, this scaffold increases fraction sp3 (Fsp3), lowers lipophilicity relative to acyclic alkyl chains, and offers novel exit vectors for structure-based drug design (SBDD).
This guide objectively compares these two moieties, providing experimental protocols for synthesis and data-driven rationale for replacement.
Technical Comparison: Gem-Dimethyl vs. Spiro-Lactam
Physicochemical & Structural Analysis
The primary driver for this replacement is the optimization of Lipophilic Ligand Efficiency (LLE) . While gem-dimethyl groups add hydrophobic bulk, the spiro-lactam incorporates a polar amide bond within a rigid 3D framework, often improving solubility without sacrificing permeability.
| Feature | Gem-Dimethyl (3,3-dimethylpiperidin-2-one) | This compound | Impact of Replacement |
| Structure | Acyclic alkyl substituents | Bicyclic spiro-fusion | Increased 3D Complexity (Fsp3) |
| Conformation | Thorpe-Ingold Effect (Steric bulk) | Rigid Spiro-Lock | Enhanced Rigidity / Entropy Reduction |
| Metabolic Stability | Blocks | Blocks | Equivalent Stability |
| Lipophilicity (cLogP) | High (Hydrophobic penalty) | Moderate (Polar surface area balance) | Improved LLE |
| Solubility | Low (often crystalline/insoluble) | Moderate-High (disrupts planarity) | Improved Aqueous Solubility |
| Exit Vectors | Fixed equatorial/axial methyls | Orthogonal cyclobutane vectors | Access to Novel Chemical Space |
Mechanism of Action: The Thorpe-Ingold Effect
Both scaffolds utilize the Thorpe-Ingold effect to pre-organize the molecule into a bioactive conformation.
-
Gem-Dimethyl: The steric bulk of the two methyl groups compresses the internal bond angle (
), forcing the substituents closer together and reducing the entropic penalty of binding. -
Spiro-Lactam: The 4-membered ring imposes severe bond angle strain (
88° internal angle), which rigidly locks the conformation of the adjacent lactam ring. This often results in a higher energy barrier to rotation than the gem-dimethyl group, potentially leading to higher affinity if the vector matches the binding pocket.
Decision Framework: When to Switch?
Use the following logic flow to determine if this compound is the correct bioisostere for your lead series.
Figure 1: Decision tree for bioisosteric replacement of gem-dimethyl groups with spiro-lactams.
Experimental Protocols
Synthesis of this compound Scaffold
Unlike the simple methylation used to install gem-dimethyl groups, the synthesis of the spiro scaffold requires constructing the quaternary center. The most robust method involves the dialkylation of a protected lactam .
Objective: Synthesize N-PMB-5-azaspiro[3.5]nonan-6-one from N-PMB-piperidin-2-one.
Reagents:
-
N-(4-Methoxybenzyl)piperidin-2-one (Starting Material)
-
1,3-Dibromopropane (Alkylating agent)
-
LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF
-
Anhydrous THF
Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with N-PMB-piperidin-2-one (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78°C under nitrogen.
-
Deprotonation: Dropwise add LiHMDS (2.5 eq). The solution will turn yellow/orange. Stir at -78°C for 1 hour to ensure complete formation of the dianion (or mono-anion equilibrium).
-
Alkylation: Rapidly add 1,3-dibromopropane (1.2 eq) via syringe.
-
Cyclization: Allow the reaction to warm slowly to room temperature over 12 hours. The intramolecular alkylation closes the spiro-cyclobutane ring.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Deprotection (Optional): To remove PMB, reflux in TFA or use CAN (Ceric Ammonium Nitrate) depending on downstream chemistry.
Why this works: The gem-dimethyl group is installed similarly (using MeI), but the spiro-cyclization is thermodynamically favored once the first alkylation occurs, forming the 5-azaspiro[3.5] system efficiently.
Metabolic Stability Assay (Microsomal Stability)
To validate the bioisosteric replacement, compare the intrinsic clearance (
Workflow:
-
Substrates: Compound A (Gem-dimethyl) vs. Compound B (Spiro).
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min incubation at 37°C.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
Expected Outcome:
Both compounds should show high stability (
Visualizing the Metabolic Advantage
The following diagram illustrates the metabolic blockade achieved by both strategies, highlighting why the spiro-approach is superior for physicochemical properties.
Figure 2: Comparative metabolic fate. Both strategies block CYP450 oxidation at the alpha-position, but the spiro-scaffold offers a superior lipophilic profile.
References
-
Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Wuitschik, G., et al. (2008).[1] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515. Link
-
Kaan, H. Y. K., et al. (2021).[2] "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." bioRxiv / Journal of Medicinal Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures." Chemical Reviews, 114(16), 8257–8322. Link
-
Smith, A. B., et al. (2014). "Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement." ACS Medicinal Chemistry Letters, 4(12). Link
Sources
A Senior Application Scientist's Guide to the Structural Verification of 5-Azaspiro[3.5]nonan-6-one Regioisomers
Introduction: The Significance of Regioisomeric Purity in Spirocyclic Scaffolds
The 5-azaspiro[3.5]nonan-6-one core is a valuable scaffold in modern medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the design of novel therapeutics. However, synthetic routes to this spirocycle can often lead to the formation of regioisomers, most notably 6-azaspiro[3.5]nonan-5-one. The seemingly subtle difference in the attachment of the lactam ring to the cyclobutane core can have profound effects on the molecule's biological activity, pharmacokinetic properties, and toxicity profile. Therefore, unambiguous structural verification is not merely a matter of analytical rigor but a critical step in the drug discovery and development process.
This guide provides a comprehensive comparison of the analytical techniques used to differentiate between these two key regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both theoretical understanding and practical insights based on predicted experimental data.
The Challenge: Differentiating this compound and 6-Azaspiro[3.5]nonan-5-one
The central challenge lies in unequivocally determining the point of spiro-fusion. In this compound, the nitrogen atom is part of the six-membered ring, while in 6-azaspiro[3.5]nonan-5-one, it resides in the four-membered ring.
Figure 1. Chemical structures of the two primary regioisomers.
This guide will demonstrate how a multi-technique approach provides the necessary orthogonal data to confidently assign the correct structure.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for distinguishing between these regioisomers. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) experiments provides a detailed map of the molecular connectivity.
Predicted ¹H and ¹³C NMR Chemical Shifts
Utilizing advanced NMR prediction algorithms, we can anticipate the chemical shifts for both isomers. These predictions are based on extensive databases and quantum mechanical calculations, providing a reliable starting point for spectral interpretation.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| This compound | 6-Azaspiro[3.5]nonan-5-one | ||
| Position | ¹³C (ppm) | ¹H (ppm) | Position |
| C1 | 35.2 | 1.85 (m) | C1 |
| C2 | 18.1 | 1.95 (m) | C2 |
| C3 | 35.2 | 1.85 (m) | C3 |
| C4 (spiro) | 45.0 | - | C4 (spiro) |
| C6 (C=O) | 175.1 | - | C5 (C=O) |
| C7 | 42.5 | 3.20 (t) | C7 |
| C8 | 25.3 | 1.75 (m) | C8 |
| C9 | 28.7 | 1.65 (m) | C9 |
| NH | - | 7.50 (br s) | NH |
Note: Predicted values are illustrative and may vary depending on the solvent and prediction software.
While there are subtle differences in the predicted chemical shifts, the true power of NMR lies in the through-bond correlations observed in 2D experiments.
Distinguishing Regioisomers with 2D NMR: HSQC and HMBC
Heteronuclear Single Quantum Coherence (HSQC) reveals direct one-bond C-H correlations, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds.[3] It is the HMBC experiment that provides the definitive evidence for the placement of the carbonyl group and the nitrogen atom.
Key Differentiating HMBC Correlations:
-
For this compound: The protons on C7 (adjacent to the nitrogen) will show a crucial HMBC correlation to the carbonyl carbon (C6). Additionally, the protons on the cyclobutane ring (C1 and C3) will show correlations to the spiro carbon (C4) and other carbons within the four-membered ring, but not to the carbonyl carbon.
-
For 6-Azaspiro[3.5]nonan-5-one: The protons on C7 (part of the six-membered ring) will not show a correlation to the carbonyl carbon (C5). Instead, protons on the cyclobutane ring adjacent to the carbonyl (e.g., C4a protons if present, or protons on C3) would be expected to show a correlation to the C5 carbonyl. The most telling correlation would be from the protons on C7 to the spiro carbon (C4).
Figure 2. Key differentiating HMBC correlations.
Experimental Protocol: 2D NMR
A standard protocol for acquiring HSQC and HMBC spectra is crucial for obtaining high-quality, unambiguous data.[4]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.[5]
-
Instrument Setup:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire a standard ¹H spectrum to determine the spectral width.
-
Acquire a standard ¹³C spectrum to determine the carbon spectral width.
-
-
HSQC Acquisition:
-
Load a standard, gradient-selected, sensitivity-enhanced HSQC pulse program.
-
Set the ¹H and ¹³C spectral widths based on the 1D spectra.
-
Set the number of scans and increments to achieve the desired signal-to-noise ratio and resolution. A typical starting point is 8-16 scans per increment and 256 increments.
-
-
HMBC Acquisition:
-
Load a standard, gradient-selected HMBC pulse program.
-
Set the ¹H and ¹³C spectral widths.
-
Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 8-10 Hz) to enhance correlations over 2-3 bonds.[4]
-
Acquire the data with a sufficient number of scans (e.g., 16-64) to observe the weaker long-range correlations.
-
-
Data Processing: Process the 2D data with appropriate window functions and perform phase and baseline correction.
II. Mass Spectrometry (MS): Corroborating the Connectivity through Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of the molecule. The differences in the ring structures of the regioisomers will lead to distinct fragmentation pathways.
Proposed Fragmentation Pathways
The fragmentation of these spirocyclic lactams is likely to be initiated by cleavage alpha to the carbonyl group or by ring-opening of the cyclobutane ring.
Table 2: Predicted Key MS Fragments
| This compound | 6-Azaspiro[3.5]nonan-5-one |
| m/z | Proposed Fragment |
| 139 | [M]⁺ |
| 111 | [M - CO]⁺ |
| 96 | [M - C₃H₅]⁺ (cleavage of cyclobutane) |
| 83 | [M - C₄H₄O]⁺ (retro-Diels-Alder type) |
| 69 | [C₄H₅N]⁺ |
Note: These are proposed fragments based on general fragmentation rules.
The key difference is expected to be in the initial fragmentation of the rings. For this compound, cleavage of the six-membered ring is likely to be prominent. For 6-azaspiro[3.5]nonan-5-one, the strained four-membered ring may be more prone to initial fragmentation.
Figure 3. Proposed primary fragmentation pathways.
Experimental Protocol: Electron Ionization Mass Spectrometry
For volatile and thermally stable compounds like these, direct infusion EI-MS is a rapid and effective technique.[6]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Use a mass spectrometer equipped with an electron ionization source.
-
Introduce the sample via a direct infusion probe or by injection into the GC inlet if coupled to a gas chromatograph.[6]
-
-
Acquisition Parameters:
-
Set the electron energy to 70 eV, the standard for generating reproducible fragmentation patterns.
-
Set the ion source temperature appropriately (e.g., 200-250 °C) to ensure sample volatilization without thermal degradation.
-
Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the proposed pathways for each isomer.
III. Infrared (IR) Spectroscopy: A Quick and Simple Diagnostic Tool
IR spectroscopy is a rapid method to gain information about the functional groups present in a molecule. The key diagnostic feature for these regioisomers is the stretching frequency of the carbonyl (C=O) group in the lactam ring.
The Influence of Ring Strain on Carbonyl Frequency
The C=O stretching frequency is sensitive to ring strain. In general, as the ring size of a cyclic ketone or lactam decreases, the C=O stretching frequency increases. This is due to increased s-character in the C=O bond as the ring becomes more strained.
-
This compound: Contains a six-membered lactam ring. The C=O stretch is expected in the typical range for a six-membered cyclic amide, around 1650-1670 cm⁻¹ .
-
6-Azaspiro[3.5]nonan-5-one: Contains a four-membered lactam (a β-lactam). The significant ring strain will shift the C=O stretch to a much higher frequency, typically in the range of 1730-1760 cm⁻¹ .[7]
This large and predictable difference in the C=O stretching frequency makes IR spectroscopy a powerful and straightforward technique for distinguishing between these two regioisomers.
Table 3: Predicted IR Carbonyl Stretching Frequencies
| Regioisomer | Lactam Ring Size | Predicted C=O Stretch (cm⁻¹) |
| This compound | 6-membered | 1650 - 1670 |
| 6-Azaspiro[3.5]nonan-5-one | 4-membered | 1730 - 1760 |
Experimental Protocol: Solid-State IR Spectroscopy
For solid samples, preparing a KBr pellet or a thin film are common methods.[8]
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition:
-
Place the sample (pellet or thin film on the plate) in the sample holder of the IR spectrometer.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Perform a background scan prior to the sample scan to subtract the absorbance of atmospheric CO₂ and water vapor.
-
-
Data Analysis: Identify the C=O stretching frequency and compare it to the expected ranges for the two regioisomers.
Conclusion: A Multi-faceted Approach to Unambiguous Structural Verification
The structural verification of the this compound regioisomers requires a synergistic application of modern analytical techniques. While a significant difference in the IR carbonyl stretching frequency can provide a rapid initial assessment, it is the detailed connectivity information from 2D NMR experiments, particularly HMBC, that offers the most definitive proof of structure. Mass spectrometry serves as a valuable complementary technique, corroborating the molecular weight and providing fragmentation data consistent with the proposed structure.
By employing this multi-technique approach, researchers, scientists, and drug development professionals can ensure the unequivocal structural assignment of their spirocyclic compounds, a critical step in advancing their research and development programs with confidence and scientific integrity.
References
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved February 4, 2026, from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved February 4, 2026, from [Link]
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved February 4, 2026, from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 4, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Identification of unknown compound by direct infusion. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved February 4, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved February 4, 2026, from [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Safety Operating Guide
Personal protective equipment for handling 5-Azaspiro[3.5]nonan-6-one
Executive Summary: The "Why" Behind the Protocol
5-Azaspiro[3.5]nonan-6-one is a spirocyclic building block frequently employed in medicinal chemistry for drug discovery.[1][2] While valuable for creating novel pharmacophores, its chemical structure—containing both a secondary amine and a ketone functionality within a strained ring system—presents specific safety challenges.[1][2]
Scientific Rationale for Safety Measures:
-
Amine Functionality: Secondary amines are inherently basic.[1][2] Upon contact with mucosal membranes (eyes, respiratory tract), they can cause immediate saponification of lipids, leading to deep tissue damage (H318: Causes serious eye damage).[1]
-
Spirocyclic Strain: The ring strain contributes to chemical reactivity.[1][2] While not typically explosive, this reactivity implies that the compound can act as a potent alkylating agent or sensitizer, necessitating strict dermal protection to prevent long-term sensitization.[1]
-
Physical State: Typically encountered as a solid or viscous oil.[1][2] If solid, the dust is a significant respiratory irritant (H335).[1][2]
This guide moves beyond generic safety advice, providing a validated operational framework to ensure data integrity and researcher safety.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the risk.[1][2][3] The following data summarizes the Global Harmonized System (GHS) classifications relevant to this chemical class.
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][4][5] | No mouth pipetting; wash hands immediately after doffing gloves.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][5] | Direct contact causes dermatitis; potential for sensitization.[1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage. | CRITICAL: Safety glasses are insufficient; goggles are required.[1][2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][5] | All weighing and transfer must occur under local exhaust ventilation (LEV).[1][2] |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is based on permeation rates and physical state.[1][2]
A. Hand Protection: The "Double-Glove" Standard
Recommendation: Double-gloving with Nitrile (0.11 mm minimum thickness).[1][2]
-
Inner Glove: Standard Nitrile examination glove (4 mil).
-
Scientific Reasoning: Organic amines can permeate thin latex or vinyl rapidly.[1][2] Nitrile offers superior chemical resistance to amines and ketones.[1][2] The "double-glove" technique provides a visual indicator of breach and allows the outer glove to be stripped immediately upon contamination without exposing the skin.[1]
B. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).[1][2]
-
Why not Safety Glasses? Safety glasses protect against impact, not vapors or dust.[1][2] Because this compound is a severe eye irritant (H318), fine dust particles or vapors can bypass safety glasses.[1] Goggles form a seal that prevents lacrimal fluid acidification.[1][2]
C. Respiratory Protection
Recommendation: Engineering Controls (Fume Hood) are primary.[1][2]
-
Primary: Chemical Fume Hood operating at a face velocity of 0.3–0.5 m/s (60–100 fpm).[1][2]
-
Secondary (Emergency/Spill): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) and P100 particulate cartridges.[1][2]
PPE Selection Logic Workflow
Figure 1: Decision logic for selecting PPE based on the physical state of the reagent.[1]
Operational Protocol: Step-by-Step Handling
This protocol ensures containment during the most critical phase: Transfer and Weighing .[1][2]
Step 1: Preparation
-
Verify Fume Hood performance (flow monitor should read "Safe" or >0.3 m/s).[1][2]
-
Clear the hood deck of unnecessary clutter to prevent turbulence.[1][2]
-
Place a disposable absorbent pad (benchkote) on the working surface.[1][2]
Step 2: Weighing (The Critical Control Point)
-
Risk:[1][2][4][5][6][7][8][9] Static electricity can cause spiro-amine powders to "fly," creating an inhalation hazard.[1]
-
Action: Use an anti-static gun if available.[1][2] Weigh directly into a tared vial inside the hood. Do not walk around the lab with an open spatula.[1][2]
-
Technique: Keep the sash as low as possible (below chin level) while working.[1][2]
Step 3: Solubilization
-
Dissolve the solid immediately after weighing.[1][2] Once in solution (e.g., DCM, DMSO, or Methanol), the inhalation risk drops significantly, though skin absorption risk remains.[1]
Step 4: Decontamination [1][2]
-
Wipe down the balance and tools with a tissue dampened with dilute acetic acid (to neutralize amine residues) followed by water.[1][2] Dispose of tissues as solid hazardous waste.[1][2]
Emergency Response & Spill Management
In the event of a loss of containment, immediate action determines the severity of the outcome.[1]
Spill Response Workflow
Figure 2: Triage logic for chemical spills involving spirocyclic amines.
First Aid Measures
-
Eye Contact (Priority 1): Immediately flush with water for 15 minutes .[1][2] Hold eyelids apart. Time is tissue—seconds matter to prevent corneal opacity.[1][2]
-
Skin Contact: Wash with soap and copious water.[1][2] Do not use organic solvents (ethanol/acetone) to clean skin; this increases permeation.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for delayed pulmonary edema).[1][2]
Disposal & Environmental Compliance
This compound must be treated as hazardous chemical waste.[1][2]
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Solid Hazardous Waste" bins.[1]
-
Liquid Waste: Segregate into "Basic Organic Waste" or "Non-Halogenated Organic Waste" streams.[1][2]
-
Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., acetone) before disposal.[1][2] Treat the rinsate as liquid waste.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10438493, this compound.[1][2] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][2]
Sources
- 1. indofinechemical.com [indofinechemical.com]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. emaux-soyer.com [emaux-soyer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spacematdb.com [spacematdb.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tasco-safety.com [tasco-safety.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
